molecular formula C7H3Br2ClO B3054324 2,5-Dibromobenzoyl chloride CAS No. 59615-13-3

2,5-Dibromobenzoyl chloride

Cat. No.: B3054324
CAS No.: 59615-13-3
M. Wt: 298.36 g/mol
InChI Key: KVFXLCABRSQDFB-UHFFFAOYSA-N
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Description

2,5-Dibromobenzoyl chloride (CAS 59615-13-3) is an organohalogen compound with the molecular formula C 7 H 3 Br 2 ClO and a molecular weight of 298.36 g/mol . This benzoyl chloride derivative is characterized by its bromine substituents at the 2 and 5 positions of the benzene ring, which confer unique electronic and steric properties, making it a valuable intermediate in organic and peptide synthesis . As a key building block in research, this compound is primarily used to introduce the 2,5-dibromobenzoyl moiety into target molecules. Its highly reactive acyl chloride group allows for efficient acylation reactions with nucleophiles such as amines and alcohols, forming amides and esters, respectively. This reactivity is exploited in the synthesis of more complex molecules, including potential pharmaceuticals, functional materials, and ligands for catalysts. In peptide chemistry, benzoyl chloride derivatives have historically played a fundamental role since the very first peptide synthesis, demonstrating their importance in constructing complex molecular architectures . Please note that this product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed. It is recommended to store the product in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXLCABRSQDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541178
Record name 2,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59615-13-3
Record name 2,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dibromobenzoyl chloride CAS 59615-13-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

2,5-Dibromobenzoyl Chloride: Technical Monograph & Application Guide

Abstract

This compound (CAS 59615-13-3) is a specialized halogenated aromatic building block used extensively in the synthesis of pharmacologically active benzamides and heterocyclic scaffolds.[1] This guide provides a comprehensive technical profile, including physicochemical properties, validated synthesis protocols, mechanistic insights into its reactivity (specifically the "ortho-effect"), and safety standards for handling this corrosive intermediate.

Physicochemical Profile

This compound is an acyl chloride derivative characterized by two bromine substituents at the ortho and meta positions relative to the carbonyl group. Its high molecular weight and halogenation pattern impart specific lipophilic and steric properties useful in drug design.[2]

Table 1: Chemical & Physical Properties

PropertyData
CAS Number 59615-13-3
IUPAC Name This compound
Molecular Formula

Molecular Weight 298.36 g/mol
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Reactivity Moisture sensitive; Hydrolyzes to 2,5-dibromobenzoic acid
Storage Inert atmosphere (

or Ar), < 4°C, Desiccated

Synthesis & Production

The industrial and laboratory-scale production of this compound is most reliably achieved through the chlorination of 2,5-dibromobenzoic acid. Thionyl chloride (


) is the preferred reagent due to the volatility of the byproducts (

and

), which simplifies purification.
Protocol: Thionyl Chloride Mediated Synthesis

Reagents:

  • 2,5-Dibromobenzoic acid (1.0 equiv)

  • Thionyl chloride (1.5 – 2.0 equiv)[2]

  • Catalytic DMF (Dimethylformamide) (1-2 drops)

  • Solvent: Toluene or DCM (optional; neat reaction is common)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2) or an inert gas line (

    
    ).
    
  • Addition: Charge the flask with 2,5-dibromobenzoic acid. Add Thionyl chloride slowly.[2] If the acid is solid and bulky, a minimal amount of dry toluene can be used to create a slurry.

  • Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours. The reaction is complete when gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Workup: Remove excess Thionyl chloride via vacuum distillation (rotary evaporator).

  • Purification: The crude acid chloride is usually sufficiently pure for subsequent steps. If necessary, it can be distilled under high vacuum or recrystallized from dry hexane.[2]

DOT Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 2,5-Dibromobenzoic Acid (Solid Precursor) Intermediate Vilsmeier-Haack Active Species Start->Intermediate Activation Reagent Thionyl Chloride (SOCl2) + Cat. DMF Reagent->Intermediate Product This compound (Active Electrophile) Intermediate->Product Reflux 2-4h Byproducts Byproducts: SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Catalytic cycle for the conversion of carboxylic acid to acid chloride using SOCl2/DMF.

Reactivity & Mechanistic Insights

The reactivity of this compound is dominated by two factors:

  • Electrophilicity: The acyl chloride carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols).[2][3]

  • The Ortho-Effect (Steric Hindrance): The bromine atom at the C2 position (ortho) exerts significant steric bulk. This hinders the approach of nucleophiles, particularly bulky amines, requiring optimized conditions (higher temperature or stronger bases) compared to unsubstituted benzoyl chloride.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism.[2][3][4] The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[5] The chloride ion, being a good leaving group, is expelled, reforming the carbonyl bond.

DOT Diagram 2: Reactivity & Steric Map

ReactivityMap Center This compound OrthoBr 2-Bromo Position: Steric Hindrance (Slows Nucleophilic Attack) Center->OrthoBr MetaBr 5-Bromo Position: Lipophilicity & Halogen Bonding Potential Center->MetaBr Carbonyl Acyl Chloride Group: High Electrophilicity (Reactive Center) Center->Carbonyl

Figure 2: Structural reactivity map highlighting the steric influence of the ortho-bromine.

Applications in Drug Discovery

This compound is a "privileged scaffold" precursor.[2] It is primarily used to introduce the 2,5-dibromophenyl moiety into small molecules, a motif often used to modulate metabolic stability (blocking metabolic hot spots) or improve potency via halogen bonding.

Key Application: Synthesis of Benzamides

Benzamides derived from this intermediate are investigated for various therapeutic targets, including antimicrobial agents and CNS-active ligands.[2][3][6]

Experimental Protocol: Amide Coupling (Schotten-Baumann Conditions)

  • Preparation: Dissolve the amine (1.0 equiv) in DCM or THF.

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv) to scavenge the HCl generated.[2]

  • Addition: Cool the solution to 0°C. Add this compound (1.05 equiv) dropwise (dissolved in minimal solvent).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. (Note: Due to the ortho-bromo steric effect, reaction times may be longer than typical benzoyl chlorides).[2]

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and sat.[2]

    
     (to remove unreacted acid). Dry over 
    
    
    
    and concentrate.

Safety & Handling

  • Corrosivity: Causes severe skin burns and eye damage.[2][3] Wear chemical-resistant gloves (Nitrile/Neoprene), goggles, and a face shield.[2]

  • Inhalation Hazard: Hydrolyzes in moist air to release HCl gas, which is a respiratory irritant.[2][3] Always handle in a functioning fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere. Moisture ingress will degrade the reagent to the parent acid and release HCl pressure, potentially rupturing the container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride (Analogous Reactivity Data).[2] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (General reference for Nucleophilic Acyl Substitution and Ortho-Effects).

Sources

2,5-Dibromobenzoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

2,5-Dibromobenzoyl Chloride: Technical Profile & Synthetic Utility

Abstract this compound (CAS 59615-13-3) is a high-value electrophilic building block used in the synthesis of pharmacologically active small molecules and agrochemicals. Distinguished by its dual bromine "handles" on the aromatic ring, this compound offers a unique platform for diversity-oriented synthesis (DOS), allowing researchers to construct complex polysubstituted benzamides and esters via sequential cross-coupling reactions. This guide details its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery.[1]

Physicochemical Profile

The following data consolidates calculated and available experimental parameters for this compound.

ParameterValueNotes
IUPAC Name This compound
CAS Number 59615-13-3
Molecular Formula C₇H₃Br₂ClO
Molecular Weight 298.36 g/mol Calculated
Appearance Off-white to yellow low-melting solidTendency to supercool to liquid state if impure.
Boiling Point ~145–150 °C (at 15 mmHg)Estimated based on di-halo analogs.
Solubility Soluble in DCM, THF, Toluene, EtOAcReacts violently with water/alcohols.
Stability Moisture SensitiveHydrolyzes to 2,5-dibromobenzoic acid.

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 2,5-dibromobenzoic acid using thionyl chloride (


) or oxalyl chloride (

). The thionyl chloride route is preferred for scale-up due to the ease of byproduct removal (

and

gases).
Standard Operating Procedure (SOP)

Reagents:

  • Precursor: 2,5-Dibromobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5–2.0 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 equiv) - Critical for activating the thionyl chloride.

  • Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common).

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line) to exclude moisture.
    
  • Addition: Charge the flask with 2,5-dibromobenzoic acid. If using solvent, add anhydrous Toluene (5 mL per gram of acid).

  • Activation: Add Thionyl Chloride slowly via an addition funnel. Add the catalytic amount of DMF. Note: Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reflux: Heat the mixture to reflux (75–80 °C) for 2–4 hours. The reaction is complete when gas evolution ceases and the solid acid is fully dissolved.

  • Workup: Cool the mixture to room temperature. Remove excess

    
     and solvent under reduced pressure (rotary evaporator).
    
  • Purification: The crude acid chloride is often pure enough for immediate use. For high purity, vacuum distillation is recommended.

Synthesis Pathway Diagram

Synthesis Acid 2,5-Dibromobenzoic Acid (Precursor) Intermediate Vilsmeier-Haack Intermediate Acid->Intermediate + DMF (cat) SOCl2 Thionyl Chloride (Reagent) SOCl2->Intermediate Product This compound (Target) Intermediate->Product Reflux, -SO2, -HCl Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Acid chloride formation via thionyl chloride mediated substitution.

Reactivity & Mechanistic Utility[2][3]

This compound is a "privileged scaffold" because it possesses three distinct reactive sites with orthogonal reactivity profiles:

  • Acyl Chloride (C-1): Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols) at room temperature.

  • Ortho-Bromine (C-2): Sterically hindered but electronically activated; susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Meta-Bromine (C-5): Less sterically hindered; allows for regioselective functionalization.

This structure allows for Sequential Functionalization , a powerful strategy in medicinal chemistry library generation.

Reactivity Landscape Diagram

Reactivity Core This compound Path1 Amidation (R-NH2 / Et3N) Core->Path1 Path2 Esterification (R-OH / Pyridine) Core->Path2 Path3 Friedel-Crafts Acylation (Ar-H / AlCl3) Core->Path3 Amide 2,5-Dibromobenzamide (Stable Scaffold) Path1->Amide Ester 2,5-Dibromobenzoate Path2->Ester Ketone Diaryl Ketone Path3->Ketone Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Amide->Coupling Site-Selective Derivatization FinalDrug Polysubstituted Bioactive Core Coupling->FinalDrug

Figure 2: Divergent synthesis pathways utilizing the acyl chloride core.

Applications in Drug Development

SGLT2 Inhibitor Analogs (The Dapagliflozin Connection)

While Dapagliflozin (Farxiga) specifically utilizes 5-bromo-2-chlorobenzoyl chloride as a key intermediate [1], the 2,5-dibromo analog is extensively used to synthesize structural analogs for Structure-Activity Relationship (SAR) studies.

  • Mechanism : The benzoyl chloride reacts with phenetole (via Friedel-Crafts) to form a benzophenone.

  • Advantage of Dibromo : Unlike the chloro-bromo analog, the 2,5-dibromo variant allows for the introduction of two different aryl groups via sequential coupling, enabling the exploration of novel chemical space around the SGLT2 pharmacophore.

Peptidomimetics & Helix Mimetics

Benzoyl chlorides with ortho-substituents are often used to induce conformational constraints in peptidomimetics. The bromine atoms in the 2,5-positions force the amide bond out of planarity, mimicking the twist found in certain alpha-helical protein domains.

Safety & Handling (MSDS Summary)

  • Hazards :

    • Corrosive (H314) : Causes severe skin burns and eye damage.[2][3]

    • Lachrymator : Irritating to eyes and respiratory system.

    • Reacts with Water (EUH014) : Violent reaction producing HCl gas.

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Keep tightly sealed to prevent hydrolysis to the acid.

  • Disposal : Quench slowly into a large volume of ice-water containing sodium bicarbonate before disposal.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link

  • Pharmaffiliates . "this compound Product Data." Retrieved 2025.[1][4][2][3][5][6] Link

  • BenchChem . "Protocol for Acylation Reaction with Benzoyl Chloride Derivatives." Link

  • Sigma-Aldrich . "Safety Data Sheet: Benzoyl Chloride Derivatives." Link

Sources

A Senior Application Scientist's Guide to the Solubility of 2,5-Dibromobenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 2,5-Dibromobenzoyl chloride (CAS No: 59615-13-3, Molecular Formula: C₇H₃Br₂ClO) in common organic solvents.[1] This document is intended for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. Given the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from analogous compounds, fundamental chemical principles, and provides detailed protocols for empirical determination.

Understanding the Molecular Profile of this compound

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with two bromine atoms and a highly reactive benzoyl chloride functional group. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of the attached chlorine and the dibrominated aromatic ring. This high reactivity is a critical consideration when selecting an appropriate solvent system, as the compound is prone to solvolysis with protic solvents.

The solubility of this compound is governed by the "like dissolves like" principle. The molecule possesses both polar (the acyl chloride group) and nonpolar (the dibrominated benzene ring) characteristics. This dual nature suggests solubility in a range of aprotic organic solvents. However, its poor ability to form hydrogen bonds means its boiling point and melting point are lower than its corresponding carboxylic acid.[2]

Predicted Solubility Profile

Based on the properties of structurally similar compounds, such as 2,5-Dichlorobenzoyl chloride and other benzoyl chloride derivatives, a qualitative solubility profile for this compound can be predicted. It is crucial to note that this information is an estimation and should be empirically verified for any critical application.

Solvent ClassificationSolvent NamePredicted SolubilityRationale & Critical Considerations
Aprotic Solvents
TolueneSolubleThe aromatic nature of toluene is compatible with the dibrominated benzene ring of the solute. 2,5-Dichlorobenzoyl chloride is known to be soluble in toluene.[3]
Dichloromethane (DCM)Highly SolubleA common, inert solvent for reactions involving acyl chlorides due to its polarity and ability to dissolve a wide range of organic compounds.
ChloroformHighly SolubleSimilar to DCM, its polarity is suitable for solvating the acyl chloride group.
Tetrahydrofuran (THF)SolubleA polar aprotic ether that should effectively solvate the molecule. Care must be taken to use anhydrous THF, as residual water will react.
Diethyl EtherSolubleA common laboratory solvent, though its lower polarity compared to THF might result in slightly lower solubility.
Hexanes / HeptanesSparingly Soluble to InsolubleThe significant difference in polarity between the non-polar aliphatic solvent and the more polar solute will likely result in poor solubility.
Protic Solvents Reactive - Not Recommended for Stable Solutions
WaterReactive/InsolubleReacts vigorously to hydrolyze, forming 2,5-Dibromobenzoic acid and hydrochloric acid. Benzoyl chloride reacts violently with water.[4]
Alcohols (Methanol, Ethanol)Reactive/SolubleWill dissolve but also react to form the corresponding methyl or ethyl 2,5-dibromobenzoate. This reaction is typically exothermic.
Acetic AcidReactive/SolubleWill likely dissolve but can react with the acyl chloride.

The Critical Role of Reactivity in Solvent Selection

As an acyl chloride, this compound is highly susceptible to nucleophilic attack. This reactivity is the primary factor governing the choice of solvent.

Caption: Logical workflow for solvent selection for this compound.

Experimental Protocol for Quantitative Solubility Determination

Due to the moisture-sensitive and reactive nature of this compound, a gravimetric method under anhydrous conditions is recommended for determining its solubility in a given aprotic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Oven-dried glassware (vials with screw caps, volumetric flasks, pipettes, filtration apparatus)

  • Inert gas supply (Nitrogen or Argon)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringes and needles

Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent.

    • Handle the anhydrous solvent under an inert atmosphere to prevent moisture contamination.

  • Sample Preparation:

    • In an inert atmosphere glovebox or using a Schlenk line, add an excess amount of this compound to a pre-weighed, oven-dried vial. The excess solid is crucial to ensure a saturated solution is formed.

    • Using a syringe, add a known volume (e.g., 5.00 mL) of the anhydrous solvent to the vial.

    • Seal the vial tightly with a cap.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with constant agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot of the saturated solution into a pre-weighed, dry vial.

    • Record the total mass of the vial and the solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a low temperature to avoid decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

  • Calculation:

    • Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial).

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue).

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100.

Caption: Experimental workflow for determining the solubility of a reactive compound.

Safety and Handling Precautions

This compound is a corrosive and lachrymatory compound. It reacts with moisture to produce HCl gas. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all equipment is dry and work under an inert atmosphere whenever possible.

Conclusion

References

  • New Jersey Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]

  • BYJU'S. Formation of Acid Chlorides. [Link]

  • Pharmaffiliates. CAS No : 59615-13-3 | Product Name : this compound. [Link]

Sources

Technical Guide: Physical Properties of 2,5-Dibromobenzoyl Chloride (Solid vs. Liquid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromobenzoyl chloride is a highly reactive acyl chloride intermediate used in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials (e.g., organic diodes).[1] Unlike its parent compound, 2,5-dibromobenzoic acid, the chloride derivative lacks the ability to form intermolecular hydrogen bonds, resulting in distinct physical properties—most notably a significantly lower melting point and increased solubility in aprotic organic solvents.[1]

This guide provides a technical analysis of its solid and liquid states, emphasizing the thermodynamic shifts that occur during phase transition and the practical implications for handling this corrosive electrophile.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The substitution of bromine atoms at the 2- and 5-positions of the benzoyl chloride ring introduces significant steric bulk and electron-withdrawing character, influencing both the crystal lattice energy of the solid and the density of the liquid melt.[1]

PropertyData
Chemical Name This compound
CAS Number 59615-13-3
Molecular Formula C₇H₃Br₂ClO
Molecular Weight 298.36 g/mol
SMILES ClC(=O)C1=CC(Br)=CC=C1Br
Structural Features Ortho/Meta-bromo substitution; Acyl chloride functionality

Comparative Physical Properties: Solid vs. Liquid[3]

The transition from solid to liquid for this compound represents a shift from a lattice stabilized by halogen-halogen interactions to a reactive, dense fluid.[1]

Solid-State Properties
  • Appearance: Typically an off-white to pale yellow crystalline solid.[1]

  • Crystal Habit: The 2,5-dibromo substitution pattern often leads to lower symmetry in packing compared to para-substituted analogs, potentially resulting in needle-like or prismatic crystals.[1]

  • Melting Point (Thermodynamics):

    • Experimental Insight: While the parent acid (2,5-Dibromobenzoic acid) melts at 157°C (CAS 610-71-9), the conversion to the acid chloride removes the carboxylic acid dimer hydrogen bonding network.[1]

    • Estimation: Based on the analog 2,5-Dichlorobenzoyl chloride (MP ~30°C) and the increased molecular weight of bromine, this compound is expected to be a low-melting solid (est. 40–70°C) . It may liquefy upon gentle heating or even storage in warm ambient conditions.[1]

Liquid-State Properties (Melt)
  • Density: The liquid phase is exceptionally dense due to the high atomic mass of the two bromine atoms.[1]

    • Estimated Density:> 1.80 g/cm³ (Reference: 1,4-Dibromobenzene has a density of ~1.84 g/cm³).[1]

  • Viscosity: The melt exhibits low viscosity compared to the parent acid, facilitating pumping in continuous flow reactors, though care must be taken to prevent solidification in transfer lines.[1]

  • Refractive Index: High, due to the polarizability of the bromine atoms and the aromatic system.[1]

Summary Comparison Table
PropertySolid State (Standard Conditions)Liquid State (Melt / Solution)
Dominant Interaction Van der Waals, Halogen bondingDipole-dipole, Dispersion forces
Reactivity Surface-limited; slow hydrolysisHigh; rapid hydrolysis with moisture
Handling Hazard Dust inhalation; skin contactSplash hazard; vapor generation
Density High (Crystal packing)High (>1.8 g/cm³); sinks in water
Solubility Low in water (hydrolyzes); Soluble in DCMMiscible with Toluene, THF, DCM

Synthesis & Reactivity Pathways[1]

The physical state of this compound dictates the processing method.[1] It is typically synthesized in solution (liquid phase) but isolated as a solid or used directly as a crude oil.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflow cluster_process Phase Transition: Solid Acid → Liquid Chloride Acid 2,5-Dibromobenzoic Acid (Solid, MP: 157°C) Intermediate Reaction Mixture (Reflux) Acid->Intermediate + Reagent, Cat. DMF Reagent Thionyl Chloride (SOCl2) or Oxalyl Chloride Reagent->Intermediate Product This compound (Low-Melting Solid / Oil) Intermediate->Product - SO2, - HCl Distillation Downstream Amides / Esters (Drug Intermediates) Product->Downstream + Amine/Alcohol Base

Figure 1: Synthetic pathway transforming the high-melting acid into the low-melting/liquid acid chloride.

Experimental Protocols & Handling

Handling the "Melt"

Because this compound is a low-melting solid, it can often be handled as a liquid by gently warming the container to 50-60°C.[1]

  • Advantage: Liquid transfer allows for precise volumetric dosing using syringes or peristaltic pumps.[1]

  • Risk: Heating increases vapor pressure.[1] This compound is a lachrymator and potent irritant.[1][2] All heating must occur within a fume hood.[1]

Hydrolysis Prevention

The liquid state is highly susceptible to hydrolysis by atmospheric moisture, reverting to the solid acid (which can clog reactor lines).[1]

  • Protocol: Store under an inert atmosphere (Nitrogen or Argon).

  • Solvent Compatibility: If keeping as a liquid solution, use anhydrous Dichloromethane (DCM) or Toluene.[1] Avoid ethers if Lewis acids are present in subsequent steps (potential cleavage).[1]

Safety Data (SDS Highlights)
  • GHS Classification: Skin Corr.[1][3][4][5] 1B (Causes severe skin burns and eye damage).[1]

  • Signal Word: Danger.

  • Precaution: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13450524, this compound. Retrieved February 3, 2026, from [Link]

  • Pharmaffiliates. this compound Product Data. Retrieved February 3, 2026, from [Link]

Sources

2,5-Dibromobenzoyl chloride safety data sheet (SDS) hazards

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59615-13-3 (Analogous Reference: Benzoyl Chloride Derivatives) Formula: C₇H₃Br₂ClO Molecular Weight: 298.36 g/mol

Part 1: Molecular Profile & Reactivity Mechanisms

The Core Hazard: 2,5-Dibromobenzoyl chloride is not merely a corrosive solid; it is a moisture-sensitive electrophile . Its primary danger lies in its rapid hydrolysis. Upon contact with ambient moisture, mucous membranes, or lung tissue, the acyl chloride moiety cleaves to release hydrochloric acid (HCl) and 2,5-dibromobenzoic acid .

This reaction is exothermic.[1] In a closed system, the rapid generation of HCl gas causes pressure buildup (explosion risk). On human tissue, it results in simultaneous thermal and chemical burns.

The Hydrolysis Pathway (Mechanism of Injury)

The following diagram illustrates the chemical breakdown that occurs upon exposure. Understanding this mechanism is critical for realizing why "washing with water" requires specific protocols (see Section 4).

HydrolysisPath cluster_0 Reactants cluster_1 Unstable Intermediate cluster_2 Toxic Byproducts Compound 2,5-Dibromobenzoyl Chloride Inter Tetrahedral Intermediate Compound->Inter Nucleophilic Attack Water H₂O (Moisture/Tissue) Water->Inter Acid 2,5-Dibromobenzoic Acid (Solid) Inter->Acid Elimination Gas HCl (Gas/Mist) (Corrosive/Lachrymator) Inter->Gas Exothermic Release

Figure 1: Hydrolysis mechanism. Note that for every mole of the chloride hydrolyzed, one mole of corrosive HCl gas is released.

Part 2: Comprehensive Hazard Assessment (GHS)

Due to the niche nature of this specific isomer, safety data is often extrapolated from the parent Benzoyl Chloride class. Treat this compound with the highest level of caution associated with acyl halides.

GHS Classification & H-Codes[2]
ClassificationCategoryHazard Statement (Code)Clinical/Operational Implication
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[2][3]Irreversible tissue destruction occurs within minutes.
Eye Damage 1 H318: Causes serious eye damage.[3][4][5]Risk of corneal opacity and permanent blindness.
Acute Toxicity 4 H302/H312/H332: Harmful if swallowed/inhaled.Systemic toxicity from brominated metabolites is possible.
Sensitization 1 H317: May cause an allergic skin reaction.Potential for anaphylaxis upon re-exposure.
STOT-SE 3 H335: May cause respiratory irritation.Lachrymatory effect; evacuates labs if not contained.

Signal Word: DANGER

Part 3: Engineering Controls & PPE

Standard "lab coat and gloves" protocols are insufficient for benzoyl chloride derivatives due to their ability to permeate standard nitrile rubber and their volatility.

Barrier Protection (Gloves)
  • Standard Nitrile (0.11 mm): INSUFFICIENT for direct contact. Breakthrough time is often <5 minutes for acid chlorides in organic solvents.

  • Recommended:

    • Double-gloving: Inner nitrile, outer chemically resistant nitrile (minimum 0.2 mm) for incidental splash protection.

    • Laminate (Silver Shield/4H): Required for spill cleanup or handling stock solutions.

    • Viton: Excellent resistance but expensive; reserve for heavy manipulation.

Respiratory & Ventilation[3][4][6]
  • Primary Control: All operations (weighing, dispensing, reaction) must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If the solid is fine/dusty, use a static-free spatula to prevent aerosolization.

  • Emergency: In case of a spill outside the hood, a Full-Face Respirator with Acid Gas (E) + Particulate (P100) cartridges is required.

Part 4: Operational Protocols (Expertise & Logic)

Protocol A: Safe Synthesis/Handling
  • Solvent Selection: Avoid protic solvents (alcohols, water) and some ethers (THF can ring-open in the presence of strong Lewis acids generated in situ). Dichloromethane (DCM) or Toluene are preferred.

  • Glassware: Oven-dried (>120°C) glassware is mandatory. Residual moisture on glass walls will generate HCl immediately, clouding the vessel and potentially ruining stoichiometry.

Protocol B: Quenching & Disposal (The Critical Workflow)

NEVER add water directly to the neat acid chloride. This causes violent boiling and splashing of corrosive material.

  • Principle: Dilute first to distribute heat, then hydrolyze slowly at low temperature.

QuenchFlow Start Waste: 2,5-Dibromobenzoyl Chloride (Residual) CheckState Is the material neat (solid/oil) or in solution? Start->CheckState NeatPath NEAT: DANGER CheckState->NeatPath Neat SolnPath In Solution CheckState->SolnPath Dissolved Dilute Dilute with DCM or Toluene (1:10 ratio minimum) NeatPath->Dilute Cool Cool to 0°C (Ice Bath) SolnPath->Cool Dilute->Cool QuenchAgent Add Quench Agent Dropwise: 1. Isopropanol (gentle) 2. 10% NaOH or NaHCO₃ (final) Cool->QuenchAgent CheckPH Check pH (Target: pH 7-8) QuenchAgent->CheckPH Adjust Add more Base CheckPH->Adjust pH < 7 Disposal Dispose as Halogenated Organic Waste CheckPH->Disposal pH Neutral Adjust->CheckPH

Figure 2: Decision tree for safe quenching of acid chloride residues.

Part 5: Emergency Response

First Aid
  • Skin Contact:

    • Immediate Action: Brush off dry particles (if solid) before wetting.

    • Flush: Rinse with lukewarm water for 15+ minutes.

    • Note: Do not use neutralizing agents (vinegar/baking soda) on the skin; the heat of neutralization can worsen the burn.

  • Eye Contact:

    • Flush immediately with water/saline for 15 minutes while holding eyelids open. Time is vision.

  • Inhalation:

    • Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.

Fire Fighting
  • Media: CO₂, Dry Chemical, or Dry Sand.

  • DO NOT USE: Water jet. Water will react with the chemical to produce HCl gas, intensifying the hazard.[1]

References

  • National Center for Biotechnology Information (PubChem). Benzoyl Chloride - Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2,5-Dichlorobenzoyl chloride (Analogous Hazard Data). Retrieved from [Link]

  • Pharmaffiliates. this compound Product Data (CAS 59615-13-3).[6] Retrieved from [Link]

  • University of Washington EHS. Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Quenching Reactive Intermediates. Retrieved from [Link]

Sources

Reactivity Profile of 2,5-Dibromobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromobenzoyl chloride serves as a critical electrophilic building block in the synthesis of salicylanilides, benzamides, and heterocyclic pharmacophores. Its reactivity profile is defined by a unique steric-electronic conflict : the 5-bromo substituent electronically activates the carbonyl center via inductive withdrawal (-I), while the 2-bromo substituent imposes a significant steric gatekeeping effect.

For the synthetic chemist, this molecule offers a "Goldilocks" reactivity window: it is sufficiently electrophilic to react quantitatively with a wide range of nucleophiles but possesses enough steric bulk to resist rapid ambient hydrolysis, allowing for easier handling compared to unhindered acid chlorides. This guide provides the mechanistic grounding and validated protocols to exploit this profile for high-yield derivatization.

Molecular Architecture & Electronic Profile

Understanding the reactivity of this compound requires deconstructing the competing effects of its halogen substituents.

The Steric-Electronic Tug-of-War
PositionSubstituentEffect TypeImpact on Carbonyl ElectrophilicityImpact on Reaction Kinetics
C-2 (Ortho) BromineSteric (Dominant)Negligible electronic impact due to orthogonality.Deactivating: Blocks the trajectory of nucleophilic attack (Burgi-Dunitz angle).
C-5 (Meta) BromineElectronic (-I)Activating: Inductively withdraws electron density from the ring.[1]Activating: Increases

on the carbonyl carbon, lowering the LUMO energy.
Carbonyl -COClLeaving Group High Nucleofugality (Cl⁻).Facilitates rapid re-hybridization (

) after attack.

Net Reactivity Outcome: The molecule functions as a sterically-modulated electrophile . While the carbonyl carbon is highly electron-deficient (activated), the approach path is narrowed. Consequently, reactions with primary nucleophiles (amines, alcohols) proceed rapidly, while bulky secondary nucleophiles may require elevated temperatures or catalysis (e.g., DMAP) to overcome the entropic barrier.

Visualization of Reactivity Landscape

The following diagram illustrates the mechanistic pathway, highlighting the specific steric blockade imposed by the ortho-bromine atom.

ReactionMechanism Substrate 2,5-Dibromobenzoyl Chloride TS1 Transition State 1 (Steric Compression) Substrate->TS1 Approach Nu Nucleophile (Nu:) Nu->TS1 Attack Inter Tetrahedral Intermediate TS1->Inter Bond Formation Product Amide/Ester Product Inter->Product Cl- Elimination OrthoBr 2-Br Steric Shield OrthoBr->TS1 Kinetic Resistance

Figure 1: Mechanistic pathway showing the "gatekeeper" role of the 2-bromo substituent during nucleophilic attack.

Nucleophilic Acyl Substitution: Mechanistic Insights

Aminolysis (Amide Formation)
  • Primary Amines: React vigorously. The high nucleophilicity of primary amines allows them to penetrate the steric shield of the 2-Br atom easily.

  • Secondary Amines: Reaction rates drop significantly. The steric clash between the amine's alkyl groups and the 2-Br atom raises the activation energy (

    
    ).
    
  • Anilines: Reactivity is governed by the aniline's electronics. Electron-deficient anilines (e.g., nitroaniline) may require heating, as the 2,5-dibromo system is not activated enough to compensate for a weak nucleophile and steric hindrance simultaneously.

Hydrolysis (Stability Profile)

Unlike benzoyl chloride, which fumes instantly in moist air, this compound exhibits enhanced hydrolytic stability . The ortho-bromine prevents the formation of the ordered transition state required for water attack.

  • Implication: It can be weighed in open air for short periods without significant degradation, though long-term storage requires anhydrous conditions.

Experimental Protocols

Protocol A: Synthesis of Amides (Schotten-Baumann Conditions)

Best for: Primary amines, amino acids, and water-tolerant nucleophiles.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: 10% NaOH or Na₂CO₃ (2.5 equiv)

  • Solvent: DCM or THF / Water biphasic mix

Step-by-Step:

  • Preparation: Dissolve the amine in the aqueous base solution (or water/THF mix if solubility is poor). Cool to 0–5 °C.

  • Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture under vigorous stirring.

    • Note: The dropwise addition controls the exotherm and ensures the amine competes effectively against water for the acyl chloride.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: The product often precipitates. Filter and wash with water. If no precipitate, separate the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, then dry over MgSO₄.

Protocol B: Anhydrous Esterification/Amidation

Best for: Secondary amines, alcohols, and moisture-sensitive substrates.

Reagents:

  • This compound (1.1 equiv)

  • Nucleophile (Alcohol/Amine) (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv) – Critical for alcohols due to steric hindrance.

  • Solvent: Anhydrous DCM or Toluene.

Step-by-Step:

  • Setup: Flame-dry glassware and purge with N₂/Ar.

  • Solubilization: Dissolve the nucleophile and base in anhydrous solvent. Add DMAP.

  • Activation: Cool to 0 °C. Add this compound (neat or in solution) slowly.

  • Completion: Stir at RT.

    • Monitoring: TLC is essential. If reaction stalls, heat to reflux (toluene is preferred for higher temps). The 2-Br steric effect is often overcome by thermal energy.

  • Quench: Add saturated NaHCO₃ solution. Extract and purify via column chromatography.

Decision Framework for Synthesis

Use the following logic flow to select the optimal reaction conditions for your specific nucleophile.

DecisionTree Start Select Nucleophile Type Nucleophile Type? Start->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary Alcohol Alcohol/Phenol (R-OH) Type->Alcohol Cond1 Protocol A: Schotten-Baumann (Biphasic NaOH/DCM) Primary->Cond1 High Reactivity Cond2 Protocol B: Anhydrous + Base (DCM, 0°C -> RT) Secondary->Cond2 Moderate Sterics Cond3 Protocol B + Heat: Anhydrous + DMAP (Reflux Toluene) Alcohol->Cond3 Low Nucleophilicity + Steric Barrier

Figure 2: Workflow for selecting reaction conditions based on nucleophile sterics and electronics.

References

  • BenchChem. (2025).[2][3] Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and Analogues. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols and Reagent Selection.[] Retrieved from

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms and Applications. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

difference between 2,5-Dibromobenzoyl chloride and 2,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical analysis comparing 2,5-Dibromobenzoic acid and its activated derivative, 2,5-Dibromobenzoyl chloride . While they share a core molecular scaffold, their roles in synthetic organic chemistry are distinct: the acid serves as a stable, shelf-ready precursor, whereas the chloride is a transient, high-energy electrophile used for rapid derivatization. This document outlines their physicochemical divergences, mechanistic reactivity profiles, and validated experimental protocols for researchers in drug discovery and agrochemical synthesis.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the acyl substituent: the hydroxyl group (-OH) of the acid confers stability and hydrogen-bonding capability, while the chloride (-Cl) of the acyl halide creates a polarized, highly reactive center prone to nucleophilic attack.

Comparative Data Table
Feature2,5-Dibromobenzoic Acid This compound
CAS Number 610-71-9 59615-13-3
Molecular Formula C₇H₄Br₂O₂C₇H₃Br₂ClO
Molecular Weight 279.91 g/mol 298.36 g/mol
Physical State Crystalline SolidSolid / Low-melting Solid (Moisture Sensitive)
Melting Point 155–159 °CTypically lower than parent acid (Empirical determination rec.)
Solubility Methanol, DMSO, EthanolDCM, THF, Toluene (Reacts violently with water)
Acidity/Reactivity Weak Acid (pKa ~2.5)Strong Electrophile (Lachrymator)
Primary Utility Stable Building BlockActivated Acylating Agent
Structural Visualization

The following diagram illustrates the structural relationship and the activation pathway transforming the stable acid into the reactive chloride.

G Acid 2,5-Dibromobenzoic Acid (Stable Precursor) CAS: 610-71-9 Chloride This compound (Activated Electrophile) CAS: 59615-13-3 Acid->Chloride Deoxychlorination (-SO2, -HCl) Agent Activation Agent (SOCl2 or (COCl)2) Agent->Chloride Product Amides / Esters (Drug Scaffolds) Chloride->Product Nucleophilic Acyl Substitution (+ H-Nu)

Figure 1: Synthetic pathway transforming the stable acid scaffold into the reactive acyl chloride for downstream coupling.

Part 2: Mechanistic Reactivity Profile

The Thermodynamic Barrier (Acid)

2,5-Dibromobenzoic acid is relatively inert toward direct nucleophilic attack because the carbonyl carbon is stabilized by resonance with the hydroxyl oxygen. Furthermore, the leaving group (-OH) is a strong base (hydroxide), which is thermodynamically unfavorable to displace.

  • Mechanism: Requires activation (e.g., carbodiimides like EDC/DCC) or conversion to an acid chloride to facilitate reaction with amines or alcohols.

The Kinetic Advantage (Chloride)

This compound features a chlorine atom, which is an excellent leaving group (weak base). The induction from the chlorine and the electron-withdrawing bromine atoms on the ring makes the carbonyl carbon highly electrophilic.

  • Mechanism: Undergoes Nucleophilic Acyl Substitution via a tetrahedral intermediate. The reaction is often exothermic and irreversible, requiring no additional coupling reagents.

Reactivity Decision Matrix

DecisionTree Start Target Reaction? Amidation Amide Formation (Drug Synthesis) Start->Amidation Esterification Ester Formation Start->Esterification Choice1 Use Acid Chloride (Fast, No Coupling Reagents) Amidation->Choice1 High Throughput? Choice2 Use Acid Chloride (High Reactivity Overcomes Sterics) Esterification->Choice2 Steric Hindrance?

Figure 2: Decision matrix for selecting between the acid and chloride forms based on synthetic goals.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Convert the stable acid to the reactive chloride for immediate use.

Reagents:

  • 2,5-Dibromobenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5–2.0 equiv)

  • Catalytic DMF (Dimethylformamide) (1-2 drops)

  • Solvent: Anhydrous Toluene or DCM (optional; neat reaction is common)

Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude moisture.

  • Addition: Charge the flask with 2,5-Dibromobenzoic acid. Add Thionyl Chloride slowly. Add catalytic DMF (initiates the Vilsmeier-Haack-like mechanism).

  • Reaction: Heat to reflux (70–80°C) for 2–4 hours. Monitor gas evolution (SO₂ and HCl).

    • Checkpoint: The suspension should become a clear solution upon completion.

  • Work-up: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene to remove trace thionyl chloride.

  • Result: The residue is crude this compound, typically used directly in the next step without purification to prevent hydrolysis.

Protocol B: General Amidation (Coupling Reaction)

Objective: Synthesize an amide scaffold (e.g., for JNK inhibitor synthesis).

Reagents:

  • This compound (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DCM or THF

Methodology:

  • Preparation: Dissolve the amine and base in anhydrous DCM under inert atmosphere (N₂) at 0°C.

  • Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture.

    • Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor via TLC (Acid chloride will streak; product will be a distinct spot).

  • Quench: Quench with saturated NaHCO₃ solution (neutralizes HCl salts).

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Part 4: Applications in Drug Discovery

The 2,5-dibromo substitution pattern is a privileged motif in medicinal chemistry due to the halogen-bonding potential and the ability to undergo further metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the bromine positions.

  • Kinase Inhibitors: The 2,5-dibromobenzoyl moiety serves as a core scaffold for c-Jun N-terminal kinase (JNK) inhibitors. The acid chloride is used to attach the benzoyl ring to aminopyridine pharmacophores.

  • Estrogen Receptor Agonists: Used in the synthesis of benzo[c]chromenone derivatives. The bromine atoms allow for late-stage diversification of the receptor-binding pocket.

Part 5: Safety & Handling

Hazard Category2,5-Dibromobenzoic AcidThis compound
GHS Classification Skin Irrit. 2, Eye Irrit. 2Skin Corr. 1B (Causes severe burns)
Inhalation May cause respiratory irritation.Toxic/Corrosive. Hydrolyzes in lungs to form HCl.
Storage Room temperature, dry.Moisture Sensitive. Store under Nitrogen/Argon.[1]
Spill Cleanup Sweep up; avoid dust.Neutralize with sodium bicarbonate; do not add water directly.

Critical Safety Note: The chloride releases HCl gas upon contact with moisture. All manipulations must be performed in a fume hood.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11891, 2,5-Dibromobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound Product Data (CAS 59615-13-3).[2] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amide Synthesis from Acid Chlorides: Standard Protocols. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Functionalized Amides using 2,5-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for synthesizing 2,5-dibromobenzamides via nucleophilic acyl substitution using 2,5-Dibromobenzoyl chloride . This specific building block is a "privileged scaffold" in medicinal chemistry. The resulting amides serve as critical intermediates for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations , enabling the rapid generation of diverse libraries for histone deacetylase (HDAC) inhibitors, Bruton's tyrosine kinase (Btk) inhibitors, and antimycobacterial agents.

This document moves beyond standard textbook procedures, offering field-proven insights into handling the steric influence of the ortho-bromine and mitigating hydrolysis risks.

Chemical Properties & Safety Profile

This compound is a highly reactive electrophile. Its handling requires strict adherence to safety protocols due to its corrosive and lachrymatory nature.

PropertySpecificationCritical Handling Note
CAS Number 29716-49-2Verify against SDS before use.
Appearance Crystalline Solid / Liquid (mp dependent)If solid turns to white powder, check for hydrolysis (Acid formation).
Reactivity Moisture SensitiveMUST be stored under inert atmosphere (

or Ar).
Hazards Corrosive, LachrymatorWork exclusively in a fume hood. Wear butyl rubber gloves.

Mechanistic Insight

The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution .[1] The 2,5-dibromo substitution pattern exerts two distinct effects:

  • Electronic Effect: The electron-withdrawing bromine atoms increase the electrophilicity of the carbonyl carbon, generally accelerating nucleophilic attack compared to unsubstituted benzoyl chloride.

  • Steric Effect: The bromine atom at the 2-position (ortho) introduces steric bulk. While not prohibitive, it can retard the approach of bulky secondary amines, necessitating longer reaction times or elevated temperatures.

Mechanism Diagram

The following diagram illustrates the reaction pathway, highlighting the tetrahedral intermediate and the base-mediated proton abstraction.

Mechanism Reactants Reactants (Acid Chloride + Amine) Attack Nucleophilic Attack (Formation of Tetrahedral Intermediate) Reactants->Attack Lone pair attack Elimination Elimination of Chloride (Restoration of Carbonyl) Attack->Elimination Cl- leaves Deprotonation Deprotonation by Base (Formation of Neutral Amide) Elimination->Deprotonation Base removes H+ Product Final Amide Product (2,5-Dibromobenzamide) Deprotonation->Product Isolation

Figure 1: Step-wise mechanism of nucleophilic acyl substitution.

Pre-Protocol Preparation: The "Self-Validating" Purity Check

Before initiating coupling, you must validate the integrity of the acid chloride. This compound hydrolyzes to 2,5-dibromobenzoic acid upon exposure to atmospheric moisture.

Validation Step:

  • Take a small aliquot (~5 mg).

  • Dissolve in dry

    
    .
    
  • Run a quick

    
     NMR.
    
    • Acid Chloride: Look for the absence of a broad carboxylic acid proton signal (>11 ppm).

    • Hydrolyzed Acid: Distinct broad singlet >11 ppm. Decision: If hydrolyzed >10%, reflux in thionyl chloride (

      
      ) for 2 hours to regenerate the acid chloride before use.
      

Protocol A: Anhydrous Coupling (High-Value Amines)

Best for: Valuable, complex, or water-sensitive amines. Scale: 1.0 mmol to 50 mmol.

Reagents
  • Electrophile: this compound (1.1 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): DMAP (0.1 equiv) – Use only if amine is sterically hindered.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to

    
     in an ice bath.
    
  • Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition prevents exotherms and minimizes side reactions.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The acid chloride spot (high

      
      ) should disappear, and a new amide spot should appear.
      
  • Quench & Workup:

    • Add 1M HCl (aqueous) to quench excess base and solubilize unreacted amine.

    • Separate organic layer.[2]

    • Wash organic layer with Sat.

      
       (removes any hydrolyzed benzoic acid).
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, hydrophilic amines, or robust scale-up reactions where anhydrous conditions are difficult to maintain.

Reagents
  • Solvent System: DCM / Water (1:1 ratio).

  • Base: 1M NaOH or 10%

    
    .
    
Step-by-Step Procedure
  • Aqueous Phase: Dissolve the Amine in the aqueous base solution (2.0 equiv of base).

  • Organic Phase: Dissolve This compound in DCM.

  • Mixing: Add the organic phase to the aqueous phase vigorously.

    • Critical: Rapid stirring is essential to maximize the interfacial surface area.

  • Completion: Stir for 1–2 hours at RT.

  • Isolation: Separate layers. The product is usually in the DCM layer. If the product precipitates (common for benzamides), simply filter the solid and wash with water.

Experimental Workflow Visualization

This diagram outlines the decision-making process for selecting the correct protocol and executing the workup.

Workflow Start Start: Select Amine CheckSolubility Is Amine Water Soluble? Start->CheckSolubility ProtoA Protocol A: Anhydrous (DCM + TEA) CheckSolubility->ProtoA No (Hydrophobic) ProtoB Protocol B: Schotten-Baumann (DCM + aq NaOH) CheckSolubility->ProtoB Yes (Hydrophilic) AddDropwise Add Acid Chloride at 0°C ProtoA->AddDropwise Monitor Monitor TLC (Disappearance of Amine) AddDropwise->Monitor Workup Workup: Acid/Base Wash Monitor->Workup VigorousStir Vigorous Stirring (Biphasic) ProtoB->VigorousStir VigorousStir->Workup Final Pure 2,5-Dibromobenzamide Workup->Final

Figure 2: Workflow decision tree for amide synthesis protocols.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideCheck reagent quality (Section 4). Ensure solvents are dry (Protocol A).
Unreacted Amine Steric hindrance at 2-positionAdd catalyst (DMAP 10 mol%) or heat to reflux (DCM:

, THF:

).
Precipitate forms early Amine HCl salt formationEnsure sufficient base (TEA/DIPEA) is present to scavenge HCl.
Product is oil Solvent occlusionDry under high vacuum for >12h. Many benzamides crystallize slowly.

Downstream Applications

The synthesized 2,5-dibromobenzamides are not final products but high-value intermediates. The distinct reactivity of the bromine atoms allows for regioselective functionalization:

  • Suzuki-Miyaura Coupling: The bromine at the 5-position is generally less sterically hindered and more electronically activated than the 2-position, allowing for selective mono-arylation under controlled conditions.

  • Buchwald-Hartwig Amination: Enables the introduction of amino groups to synthesize poly-heterocyclic drugs (e.g., quinazolinone derivatives).

References

  • Mechanism of Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Schotten-Baumann Reaction: TIFR Chemistry Education Resources. Synthesis of Amides.

  • Safety Data (Benzoyl Chlorides): Thermo Fisher Scientific. Safety Data Sheet: 3,5-Dichlorobenzoyl chloride (Analogous handling).

  • Medicinal Chemistry Applications: Walsh Medical Media. Pharmacological Potential of Benzamide Analogues.

  • General Acid Chloride Protocols: Organic Chemistry Portal. Amide Synthesis from Acid Chlorides.

Sources

Application Note: High-Efficiency Esterification using 2,5-Dibromobenzoyl Chloride for X-Ray Crystallography Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the protocol for esterifying alcohols with 2,5-Dibromobenzoyl chloride . While standard benzoylation is a common protective strategy, the primary utility of the 2,5-dibromo derivative lies in X-ray crystallography . The introduction of two heavy bromine atoms (


) into a light-atom organic molecule significantly enhances anomalous scattering power. This facilitates the determination of absolute configuration  (stereochemistry) for novel natural products or synthetic intermediates where no internal heavy atom is present.

Introduction & Chemical Strategy

The Reagent Profile[1]
  • Reagent: this compound

  • CAS: 29710-25-6

  • Role: Acylating agent; Heavy-atom carrier.

  • Reactivity: High, but slightly attenuated compared to unsubstituted benzoyl chloride due to the steric bulk of the ortho-bromine at the C2 position.

Mechanistic Considerations

Direct acylation of secondary or hindered alcohols with benzoyl chlorides can be sluggish. To ensure quantitative conversion—critical when derivatizing precious milligram-scale samples—this protocol utilizes Nucleophilic Catalysis via 4-Dimethylaminopyridine (DMAP).

The DMAP Advantage:

  • DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium salt .

  • This intermediate is more electrophilic than the free acid chloride.

  • The intermediate is loosely ion-paired, allowing the alcohol to attack more freely than in a neutral transition state.

  • Base (Triethylamine or Diisopropylethylamine) is used to scavenge the HCl byproduct, driving the equilibrium forward.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle essential for this transformation.

G Reagent 2,5-Dibromobenzoyl Chloride Inter N-Acylpyridinium Intermediate (Highly Reactive) Reagent->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Catalyst Regeneration Product 2,5-Dibromobenzoate Ester Inter->Product Alcohol Attack Alcohol Target Alcohol (R-OH) Alcohol->Product Base Auxiliary Base (Et3N) Salt Et3N·HCl (Salt) Base->Salt Scavenges HCl

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.

Experimental Protocol

Reagent Stoichiometry Table

For a standard reaction on a 0.1 mmol (approx. 20-50 mg) scale of substrate.

ComponentEquiv.RoleNotes
Substrate (Alcohol) 1.0Limiting ReagentMust be dry (azeotrope with toluene if needed).
2,5-Dibromobenzoyl Cl 1.5 - 2.0Acylating AgentExcess ensures completion; ortho-sterics require push.
Triethylamine (Et

N)
3.0Acid ScavengerCan substitute with DIPEA (Hünig's base).
DMAP 0.1 - 0.2Catalyst10-20 mol% is standard; use 1.0 eq if reaction is very slow.
DCM (CH

Cl

)
N/ASolventAnhydrous; 0.1 M concentration relative to substrate.
Step-by-Step Procedure

Phase 1: Preparation

  • Drying: Flame-dry or oven-dry a 5 mL round-bottom flask or reaction vial containing a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous. If a solvent system is not available, store DCM over activated 4Å molecular sieves for 24 hours.

Phase 2: Reaction Assembly

  • Substrate Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add Triethylamine (3.0 equiv) and DMAP (0.1 equiv) to the stirring solution.

  • Cooling (Optional but Recommended): Cool the mixture to 0°C using an ice bath. Note: While benzoylation can proceed at RT, cooling minimizes potential side reactions or racemization of sensitive substrates.

  • Reagent Addition: Add this compound (1.5 equiv) dropwise (if liquid) or portion-wise (if solid).

    • Expert Tip: If the acid chloride is solid and difficult to dispense small amounts, dissolve it in a separate minimal volume of DCM and transfer via syringe.

Phase 3: Monitoring & Completion

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir: Maintain stirring for 2–12 hours.

  • TLC Monitor: Check consumption of starting material. The product will be significantly less polar (higher R

    
    ) than the alcohol.
    
    • Visualization: The 2,5-dibromo moiety is UV active (quenching at 254 nm).

Phase 4: Workup & Purification

  • Quench: Add a saturated aqueous solution of NaHCO

    
     (2 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Dilute with DCM (10 mL) and separate layers. Extract the aqueous layer once more with DCM.

  • Wash: Wash combined organics with:

    • 1M HCl or 10% Citric Acid (to remove DMAP and Et

      
      N).
      
    • Brine (saturated NaCl).

  • Dry & Concentrate: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel).

    • Note: Halogenated esters crystallize well. If the crude is clean, attempt recrystallization (e.g., Hexanes/EtOAc or MeOH) directly for X-ray analysis.

Workflow Diagram

Workflow Start Start: Dry Substrate Setup Dissolve in Anhydrous DCM Add Et3N + DMAP Start->Setup Add Add 2,5-Dibromobenzoyl Cl (0°C -> RT) Setup->Add Monitor Monitor via TLC (2-12 Hours) Add->Monitor Monitor->Monitor Incomplete Quench Quench: Sat. NaHCO3 Hydrolyze Excess Reagent Monitor->Quench Complete Wash Acid Wash (1M HCl) Remove Amines Quench->Wash Purify Column Chromatography & Crystallization Wash->Purify

Figure 2: Operational workflow for bench-scale esterification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance (2,5-substitution + bulky alcohol).Increase DMAP to 1.0 equiv (stoichiometric). Heat to reflux (40°C) if substrate is stable.
Hydrolysis Product Wet solvent or old reagents.Distill DCM over CaH

. Use fresh acid chloride (if solid turns sticky/liquid, it has hydrolyzed).
Streaking on TLC Residual acid or pyridine salts.Ensure rigorous Acid Wash (1M HCl) during workup.
No Crystals Compound is too flexible or impure.Try slow evaporation from MeOH/Water or vapor diffusion (Pentane into EtOAc).

Safety & Handling (E-E-A-T)

  • Corrosivity: this compound hydrolyzes to form HCl and 2,5-dibromobenzoic acid. It causes severe skin burns and eye damage.[1][2] Always wear a lab coat, nitrile gloves, and safety goggles.

  • Lachrymator: Like most benzyl chlorides, it is a lachrymator (tear gas effect). Handle strictly inside a fume hood .

  • Storage: Moisture sensitive.[2][3] Store in a tightly sealed container, preferably in a desiccator or fridge. If the solid becomes a gum, it has likely degraded.

References

  • General Mechanism of DMAP Catalysis

    • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

  • Heavy Atom Derivatization in Crystallography

    • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Foundational text on using anomalous scattering for absolute configuration).

  • Safety Data

    • Thermo Fisher Scientific. (2021).[4][5] Safety Data Sheet: this compound.

  • Related Methodology (Yamaguchi Esterification)

    • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

Sources

using 2,5-Dibromobenzoyl chloride as a protecting group for amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dibromobenzoyl Chloride as a Specialized Amine Protecting Group

Abstract

While carbamates (Boc, Fmoc) are the workhorses of amine protection, This compound (2,5-DBBz-Cl) serves a critical, specialized niche. It is not designed for transient, labile protection. Instead, it is a crystallogenic, heavy-atom derivatization agent utilized primarily for:

  • Absolute Configuration Determination: The heavy bromine atoms (

    
    ) provide strong anomalous scattering for X-ray crystallography (Bijvoet method).
    
  • Crystallinity Enhancement: Converting amorphous oils into defined crystalline solids for purification without chromatography.

  • Ultra-Robust Protection: Providing amide stability that survives harsh oxidative or Lewis-acidic conditions where carbamates decompose.

This guide details the installation, crystallographic application, and challenging deprotection of the 2,5-dibromobenzoyl group.

Part 1: Chemical Properties & Mechanistic Insight[1]

The "Ortho-Effect" and Stability

The 2,5-dibromobenzoyl group is significantly more stable than a standard benzoyl group due to the Ortho-Effect .

  • Steric Shielding: The bromine atom at the C2 (ortho) position sterically hinders the carbonyl carbon, blocking nucleophilic attack by water or hydroxide during hydrolysis.

  • Electronic Deactivation: While the inductive effect (

    
    ) of bromine withdraws electrons (activating the carbonyl), the steric hindrance dominates, making this group exceptionally resistant to cleavage.
    
Mechanism of Action (Acylation)

The installation follows a standard nucleophilic acyl substitution (addition-elimination) pathway.

AcylationMechanism Amine Primary/Secondary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 2,5-Dibromobenzoyl Chloride Reagent->Intermediate Product 2,5-Dibromobenzamide (Protected Amine) Intermediate->Product Elimination of Cl- Base Base (Et3N / NaOH) Base->Intermediate HCl Scavenging

Figure 1: Mechanism of 2,5-dibromobenzoylation. The base neutralizes the HCl byproduct to drive equilibrium forward.

Part 2: Experimental Protocols

Protocol A: Protection (Schotten-Baumann Conditions)

Best for: Amino acids, water-soluble amines, and robust substrates.

Reagents:

  • Substrate: Amine (1.0 equiv)

  • Reagent: this compound (1.1 – 1.2 equiv)

  • Base: 10% NaOH (aq) or saturated NaHCO₃

  • Solvent: THF or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the amine (10 mmol) in THF (20 mL). Add 10% NaOH (20 mL). Cool to 0°C.

  • Addition: Dissolve this compound (11 mmol) in a minimal amount of THF. Add this solution dropwise to the vigorously stirred amine mixture over 15 minutes.

    • Note: Vigorous stirring is critical in biphasic systems to ensure phase transfer.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the amide is usually much less polar than the amine).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute aqueous residue with water.[1]

    • If Solid: The product often precipitates. Filter, wash with water and dilute HCl (to remove unreacted amine), then hexanes (to remove acid chloride).

    • If Oil: Extract with DCM (3x). Wash organic layer with 1M HCl, then Brine. Dry over MgSO₄ and concentrate.

Protocol B: Protection (Anhydrous Conditions)

Best for: Moisture-sensitive substrates or complex natural products.

Reagents:

  • Base: Pyridine (3.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Dissolve amine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Add catalytic DMAP (0.1 equiv) to accelerate the reaction.

  • Cool to 0°C. Add this compound (1.1 equiv) dropwise.

  • Stir at RT for 4–12 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Flash chromatography is rarely needed; recrystallization from EtOH/Water or EtOAc/Hexanes is usually sufficient due to the "crystallogenic" nature of the group.

Part 3: Crystallography & Structure Determination

This is the primary utility of this group. The bromine atoms serve as heavy atom markers.

Data Presentation: Crystallographic Parameters

Parameter Value/Note Impact on Analysis

| Atom Type | Bromine (Br) | High electron density (


) |
| Scattering  | Anomalous | Allows determination of Absolute Configuration (R vs S) without known chiral centers. |
| Melting Point  | Generally High (>150°C) | Facilitates growth of diffraction-quality crystals. |
| Space Group  | Tendency to centrosymmetric | Note: Chiral amines will force non-centrosymmetric space groups (

, etc.). |

Workflow for Bijvoet Analysis:

  • Derivatize unknown chiral amine with this compound.

  • Recrystallize slowly (vapor diffusion: DCM/Pentane).

  • Collect X-ray data using Cu-Kα radiation (maximizes anomalous signal for Br).

  • Refine Flack Parameter. A value near 0.0 confirms correct absolute stereochemistry; 1.0 indicates inverted structure.

Part 4: Deprotection (The Challenge)

Warning: The 2,5-dibromobenzamide bond is extremely stable. Standard mild deprotection (hydrogenolysis, TFA, mild base) will fail . This group should only be used if the amine can survive the harsh conditions below.

Method 1: Acidic Hydrolysis (Vigorous)

Conditions: 6M HCl or 48% HBr, Reflux, 24–48 hours.

  • Mechanism: Protonation of carbonyl oxygen activates it for attack by water, despite steric hindrance.

  • Procedure: Suspend the amide in 6M HCl/Dioxane (1:1). Reflux at 100°C. Monitor consumption. Upon completion, basify to pH 10 and extract the free amine.

Method 2: "Safety-Catch" Cleavage (Reductive)

Context: If the substrate cannot survive refluxing acid.

  • Reagent: DIBAL-H (Diisobutylaluminum hydride).

  • Reaction: Reduces the amide to the amine (converting the C=O to CH₂), effectively alkylating the nitrogen with a 2,5-dibromobenzyl group.

  • Note: This does not regenerate the free amine (N-H). It generates the N-benzyl derivative.[2] To get the free amine, one must subsequently perform oxidative cleavage (e.g., KMnO4) or hydrogenolysis (difficult with Br present).

    • Verdict: Generally not recommended for simple deprotection.

Method 3: Basic Hydrolysis (Glycolic)

Conditions: KOH in Ethylene Glycol, 150°C.

  • Logic: Ethylene glycol allows for higher reaction temperatures than water/ethanol.

  • Procedure: Dissolve amide in ethylene glycol containing 10% KOH. Heat to 150°C for 12 hours. The high temp overcomes the ortho-steric barrier.

Part 5: Decision Matrix & Troubleshooting

DecisionMatrix Start Need to Protect Amine Q1 Is the goal X-ray Structure Determination? Start->Q1 Q2 Is the substrate Acid/Base Sensitive? Q1->Q2 No UseDB USE 2,5-Dibromobenzoyl (Excellent for X-ray) Q1->UseDB Yes Q2->UseDB No (Substrate is robust) UseBoc USE Boc/Fmoc (Standard Protection) Q2->UseBoc Yes Warning WARNING: Deprotection will be difficult. UseDB->Warning

Figure 2: Decision matrix for selecting this compound. Note the bias towards structural analysis over transient protection.

Troubleshooting Table

Issue Probable Cause Solution
Low Yield (Protection) Hydrolysis of Acid Chloride Ensure anhydrous solvent (Method B) or increase reagent excess (Method A).
No Precipitation Product is too soluble Add water dropwise to the reaction mixture or switch to Hexane/EtOAc recrystallization.
Incomplete Deprotection Ortho-Steric Hindrance Increase temperature (use Ethylene Glycol/KOH) or extend time (48h+).

| Crystal Twinning | Rapid precipitation | Re-dissolve and use vapor diffusion (slow evaporation) at 4°C. |

References

  • Bijvoet, J. M. (1951). Determination of the Absolute Configuration of Optical Antipodes. Nature, 168, 271-272. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons. (Chapter on Amides).[2][4][5][6] Link

  • Faigl, F., et al. (2010).[7] Resolution of amines via diastereomeric amide formation: The role of the 2,5-dibromobenzoyl group. Tetrahedron: Asymmetry, 21(11), 1335-1340. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section on Hydrolysis of Amides).[2][4] Link

Sources

Technical Application Note: Optimization of Friedel-Crafts Acylation using 2,5-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Friedel-Crafts acylation of aromatic substrates using 2,5-dibromobenzoyl chloride . While standard acylation conditions utilize benzoyl chloride, the introduction of bromine atoms at the 2- (ortho) and 5- (meta) positions introduces significant steric and electronic perturbations. This guide addresses the specific challenges of ortho-steric hindrance and deactivated electrophilicity , providing a robust, self-validating protocol for synthesizing diaryl ketones, such as (2,5-dibromophenyl)(phenyl)methanone, which are critical intermediates in the synthesis of BTK inhibitors (e.g., LFM-A13) and other pharmacophores.

Mechanistic Insight & Critical Parameters

The Steric-Electronic Conflict

The reactivity of this compound differs from unsubstituted benzoyl chloride due to two competing factors:

  • Electronic Activation (Inductive Effect): The -I (inductive withdrawal) effect of the bromine atoms enhances the electrophilicity of the carbonyl carbon.

  • Steric Deactivation (Ortho-Effect): The bromine atom at the C2 position creates significant steric bulk. This hinders the approach of the Lewis acid (AlCl₃) to the carbonyl oxygen and, more critically, hinders the attack of the nucleophilic arene on the resulting acylium ion.

Implication for Protocol: Standard "dump-and-stir" methods often result in incomplete conversion or hydrolysis. The protocol requires a pre-activation step to ensure quantitative formation of the acylium species before the substrate is introduced.

Catalyst Selection & Stoichiometry
  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is the Lewis acid of choice. Weaker acids (FeCl₃, ZnCl₂) are often insufficient to overcome the kinetic barrier imposed by the ortho-bromine.

  • Stoichiometry: A strict 1.1 to 1.2 equivalent of AlCl₃ relative to the acid chloride is required. The carbonyl oxygen of the product ketone complexes with AlCl₃; thus, catalytic amounts are ineffective.

Solvent Systems[1]
  • Dichloromethane (DCM): Preferred for reactions at 0°C to 40°C. It solubilizes the acylium complex well.

  • 1,2-Dichloroethane (DCE): Recommended if the reaction stalls at reflux in DCM (40°C). DCE allows heating to 84°C, overcoming the activation energy barrier of the hindered electrophile.

Visualized Reaction Pathway

The following diagram outlines the mechanistic pathway, highlighting the critical acylium ion intermediate and the regeneration of aromaticity.

FriedelCraftsMechanism Start 2,5-Dibromobenzoyl Chloride Complex Lewis Acid Complex Start->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Active Electrophile) Complex->Acylium - AlCl4- Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma + Arene Arene Arene (Nucleophile) Arene->Sigma Product Diaryl Ketone -AlCl3 Complex Sigma->Product - HCl Re-aromatization Final Final Product (2,5-Dibromobenzophenone) Product->Final Acid Quench (Hydrolysis)

Caption: Mechanistic pathway for the AlCl3-mediated acylation. Note the formation of the discrete Acylium Ion is the rate-determining activation step.

Experimental Protocol: Synthesis of (2,5-Dibromophenyl)(phenyl)methanone

Target Scale: 10 mmol Substrate: Benzene (acting as both reactant and co-solvent or stoichiometric reactant in DCM)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
This compound 298.361.02.98 gElectrophile
Benzene 78.115.03.9 g (4.5 mL)Nucleophile
Aluminum Chloride (AlCl₃) 133.341.21.60 gCatalyst
Dichloromethane (DCM) 84.93Solvent30 mLSolvent
HCl (conc.) / Ice -Excess~50 mLQuenching
Step-by-Step Methodology
Phase 1: Apparatus Setup
  • Oven-dry a 100 mL two-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel.

  • Assemble under a positive pressure of nitrogen or argon. Moisture kills the catalyst.

  • Add a magnetic stir bar.[2]

Phase 2: Acylium Ion Generation (Pre-Activation)

This step is critical for hindered substrates.

  • Charge the RBF with AlCl₃ (1.60 g) and anhydrous DCM (15 mL) . Cool to 0°C in an ice bath.

  • Dissolve This compound (2.98 g) in DCM (5 mL) .

  • Add the acid chloride solution dropwise to the AlCl₃ suspension over 10 minutes.

  • Crucial: Remove the ice bath and stir at Room Temperature (RT) for 20 minutes.

    • Observation: The suspension should homogenize or change color (often yellow/orange), indicating the formation of the acylium ion [Ar-C≡O]⁺[AlCl₄]⁻.

Phase 3: Acylation Reaction
  • Cool the mixture back to 0°C.

  • Add Benzene (4.5 mL) dropwise over 15 minutes.

    • Note: Evolution of HCl gas (bubbling) indicates reaction initiation. Ensure the system is vented through a scrubber (e.g., NaOH trap).

  • Allow the reaction to warm to RT.

  • Thermal Optimization: If TLC (Hexane/EtOAc 9:1) shows remaining acid chloride after 1 hour, heat the mixture to reflux (40°C) for 2 hours. The steric bulk of the 2-bromo group often necessitates this thermal push.

Phase 4: Quench & Workup
  • Cool the reaction mixture to 0°C.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 5 mL conc. HCl .

    • Caution: Highly exothermic. The HCl helps dissolve aluminum salts, preventing emulsion.

  • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash combined organics with:

    • 1x Water (30 mL)

    • 1x 1M NaOH (30 mL) – Removes unreacted acid (hydrolyzed acid chloride).

    • 1x Brine (30 mL)

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 5: Purification
  • Recrystallize the crude solid from Ethanol or a Hexane/Ethanol mixture.

  • Expected Yield: 75-85%.

Process Workflow Diagram

Workflow Setup Setup: Dry Glassware, N2 Atmosphere Charge AlCl3 + DCM Activation Activation: Add this compound Stir 20 min @ RT (Form Acylium) Setup->Activation Addition Reaction: Cool to 0°C Add Substrate (Benzene) Activation->Addition Monitor Monitor: Stir RT -> Reflux Check TLC for Acid Chloride consumption Addition->Monitor Monitor->Monitor Incomplete (Heat) Quench Quench: Pour into Ice/HCl Separate Phases Monitor->Quench Complete Purify Workup: Wash (NaOH/Brine), Dry, Conc. Recrystallize (EtOH) Quench->Purify

Caption: Operational workflow for the synthesis of 2,5-dibromobenzophenone.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture deactivating AlCl₃.Ensure AlCl₃ is fresh/yellow (not white powder) and glassware is flame-dried.
Incomplete Conversion Steric hindrance at C2 position.Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 80°C.
Product is an Oil Trapped solvent or impurities.Recrystallize from cold ethanol. If oil persists, seed with a crystal or scratch the flask.
Mono-dehalogenation Reaction temperature too high.Do not exceed 80°C. Long exposure to AlCl₃ at high heat can cause hydro-dehalogenation.

Safety & Compliance

  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Aluminum Chloride: Reacts violently with water. Quench carefully.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Friedel-Crafts Acylation Mechanism & Conditions

    • Sigma-Aldrich. "Friedel–Crafts Acylation."[1][2][3][4][5][6][7][8][9] Accessed October 26, 2023. Link

  • Synthesis of Halogenated Benzophenones

    • BenchChem.[2] "Protocol for Friedel-Crafts Acylation with 4-Bromobenzoyl Chloride."[2] (Adapted for 2,5-dibromo analog).[10] Link

  • Applications in BTK Inhibitors (LFM-A13)

    • Uckun, F. M., et al. "Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13."[10] Journal of Biological Chemistry 274.14 (1999): 9587-9599.[10] Link

  • Lewis Acid Catalysis Guidelines

    • Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene."[2][3][4][6][8][11][12] Link

Sources

preparation of 2,5-Dibromobenzoyl chloride from 2,5-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The conversion of 2,5-dibromobenzoic acid to 2,5-dibromobenzoyl chloride is a pivotal transformation in the synthesis of agrochemicals and pharmaceutical intermediates.[1] While the reaction is a standard nucleophilic acyl substitution, the specific substitution pattern on the aromatic ring presents unique challenges:

  • Steric Hindrance: The bromine atom at the ortho (2-position) creates steric bulk that can impede the attack of the chlorinating agent on the carbonyl carbon.[1]

  • Electronic Deactivation: The two bromine atoms are electron-withdrawing (via induction), reducing the nucleophilicity of the carboxylic acid oxygen, thereby slowing the initial formation of the acyl chlorosulfite intermediate.[1]

This guide prioritizes the Thionyl Chloride (


) method catalyzed by Dimethylformamide (DMF) .[1] This approach is superior to Phosphorus Pentachloride (

) methods due to easier purification (gaseous byproducts) and higher atom economy.[1] We also detail an Oxalyl Chloride alternative for sensitive, small-scale applications.[1]

Chemical Strategy & Mechanism[2][3][4][5]

The Catalytic Role of DMF

For deactivated substrates like 2,5-dibromobenzoic acid, uncatalyzed thionyl chloride reactions often require excessive reflux times, leading to thermal decomposition.[1] The addition of catalytic DMF is non-negotiable for high efficiency.[1] DMF reacts with


 to form the highly electrophilic Vilsmeier-Haack reagent  (chloroiminium ion), which activates the carboxylic acid more effectively than 

alone.[1]
Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting how the Vilsmeier intermediate overcomes the electronic deactivation of the substrate.

DMF_Catalysis DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+ DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Substrate Substrate 2,5-Dibromobenzoic Acid Substrate->Intermediate Product 2,5-Dibromobenzoyl Chloride Intermediate->Product - DMF (Regenerated) Byproducts SO2 + HCl (Gases) Intermediate->Byproducts Product->DMF Cycle Repeats

Figure 1: Catalytic cycle of DMF-mediated acyl chloride synthesis.[1] The Vilsmeier reagent acts as the active chlorinating species.[1]

Comparative Reagent Analysis

Select the protocol based on your scale and purity requirements.

ParameterMethod A: Thionyl Chloride (

)
Method B: Oxalyl Chloride (

)
Scale Multi-gram to KilogramMilligram to Gram
Reaction Temp Reflux (

C)
Room Temp to

C
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Purification Distillation or Vacuum StrippingEvaporation (Very Clean)
Cost LowHigh
Recommendation Standard Protocol High-Purity / Sensitive

Detailed Protocols

Protocol A: Thionyl Chloride Method (Standard)

Best for: Routine synthesis, scale-up, and robust substrates.[1]

Reagents:

  • 2,5-Dibromobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (2.0 - 5.0 eq) – Excess acts as solvent[1]

  • N,N-Dimethylformamide (DMF) (0.05 eq) – Catalyst[1][2]

  • Solvent (Optional): Toluene (if slurry is too thick)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (packed with

    
    ) or an inert gas inlet (
    
    
    
    /Ar). Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolving
    
    
    and
    
    
    .[1]
  • Charging: Add 2,5-dibromobenzoic acid to the flask.

  • Addition: Add Thionyl Chloride carefully. The mixture will likely be a slurry.[1]

  • Catalysis: Add the catalytic amount of DMF. Caution: Immediate gas evolution may occur.

  • Reaction: Heat the mixture to reflux (

    
    C).
    
    • Observation: The solid acid should dissolve over 1-3 hours as it converts to the liquid acid chloride.[1]

    • Endpoint: Continue reflux until gas evolution ceases (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Connect the flask to a rotary evaporator or vacuum manifold.[1]

    • Remove excess

      
       under reduced pressure.[1] Note: Use a solvent trap to protect the pump.[1]
      
    • Add dry toluene (2x volume) and re-evaporate (azeotropic removal of residual

      
      ).[1]
      
  • Isolation: The residue is crude this compound.[1] It typically solidifies upon standing (low melting solid).[1]

Protocol B: Oxalyl Chloride Method (High Purity)

Best for: Small scale, avoiding thermal stress.[1]

Reagents:

  • 2,5-Dibromobenzoic acid (1.0 eq)[1]

  • Oxalyl Chloride (1.2 - 1.5 eq)[1]

  • DMF (0.01 - 0.05 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     mL/g of acid)[1]
    

Procedure:

  • Setup: Flame-dry a flask and cool under

    
    . Add the acid and anhydrous DCM.[1]
    
  • Catalysis: Add DMF.

  • Addition: Add Oxalyl Chloride dropwise at

    
    C (ice bath).
    
  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours. Gas evolution (

    
    ) indicates progress.[1]
    
  • Workup: Evaporate solvent and excess reagent under vacuum. The product remains as a high-purity residue.[1]

Process Control & Characterization (Self-Validating Systems)

To ensure "Trustworthiness" in your results, use these checkpoints to validate the conversion before proceeding to the next step.

In-Process Monitoring (IPM)

Do not rely solely on time.[1]

  • Visual Check: The reaction mixture should transition from a cloudy suspension to a clear, homogenous solution (yellowish/orange).

  • Gas Evolution: Cessation of bubbling is a primary indicator of completion.

Analytical Validation
  • FTIR Spectroscopy (Critical):

    • Starting Material: Broad O-H stretch (

      
      ) and C=O stretch (
      
      
      
      ).[1]
    • Product:Disappearance of O-H stretch.[1] Shift of C=O stretch to higher frequency (

      
       due to the inductive effect of Cl).[1]
      
  • Derivatization Test (Quick Check):

    • Take a small aliquot (1 drop) and quench it in dry Methanol.

    • Analyze by TLC or GC-MS.[1] The product will convert to the Methyl Ester immediately.[1] If the Acid peak remains, conversion is incomplete.[1]

Physicochemical Properties[1]
  • State: Likely a low-melting solid or viscous oil.[1]

  • Reactivity: Fumes in moist air (hydrolysis back to acid).

Safety & Handling

  • Corrosivity: Thionyl chloride and the product are potent lachrymators and cause severe skin burns. Handle only in a fume hood.

  • Water Reactivity: Violent reaction with water releases

    
     gas.[1] Ensure all glassware is oven-dried.
    
  • Pressure: Gas evolution requires an open system (via drying tube) or a vented inert gas line. Never heat a closed system.[1]

Workflow Visualization

Workflow Start Start: 2,5-Dibromobenzoic Acid Mix Mix with SOCl2 + cat. DMF Start->Mix Reflux Reflux (75-80°C) Monitor Gas Evolution Mix->Reflux Check Clear Solution? Reflux->Check Check->Reflux No (Continue) Strip Vacuum Strip SOCl2 (+ Toluene Chase) Check->Strip Yes Analyze FTIR / Derivatization Check Strip->Analyze Final Product: this compound Analyze->Final

Figure 2: Step-by-step workflow for the synthesis and validation of the acid chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of nucleophilic acyl substitution).[1]

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: 2,5-Dichlorobenzoyl chloride. (Used as a proxy for safety/handling of the dibromo analog). Link

  • WIPO Patent WO2006109323. (2006).[1] Process for the preparation of acid chlorides. (Describes industrial conditions for halogenated benzoic acids).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • BenchChem. (2025).[1][3] Synthesis of 2-Amino-5-bromobenzoyl chloride. (Comparative analysis of chlorinating agents for brominated benzoic acids). Link[1]

Sources

Application Note: High-Efficiency Synthesis of N-Aryl-2,5-dibromobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2,5-dibromobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antibacterial agents (salicylanilide analogs), antiviral inhibitors, and precursors for quinazolinone synthesis.

This application note details the protocol for reacting 2,5-dibromobenzoyl chloride with various aniline derivatives . Unlike standard benzoylations, this specific reaction is governed by a unique interplay of electronic activation and steric hindrance:

  • Electronic Effect: The electron-withdrawing nature of the bromine atoms (inductive effect,

    
    ) increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.[1]
    
  • Steric Effect: The bromine atom at the ortho (2-) position creates significant steric bulk, shielding the carbonyl carbon and potentially retarding the approach of the nucleophile.

Successful synthesis requires a protocol that balances these opposing forces to minimize hydrolysis side-reactions while driving the formation of the amide bond.

Mechanistic Insight & Reaction Design[2]

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] To overcome the steric hindrance of the ortho-bromo substituent, we recommend an anhydrous protocol utilizing a nucleophilic base catalyst (Pyridine or DMAP) rather than a simple proton scavenger.

Reaction Pathway Diagram[3]

ReactionMechanism Reactants Reactants 2,5-Dibromobenzoyl Cl + Aniline Intermediate1 Transition State (Tetrahedral) Reactants->Intermediate1 Direct Attack (Slower) Intermediate2 Acyl Pyridinium (Activated Complex) Reactants->Intermediate2 Pyridine Attack (Catalysis) Product Product N-Aryl-2,5-dibromobenzamide Intermediate1->Product Elimination of Cl- SideProduct Side Product HCl (Salt) Intermediate1->SideProduct Deprotonation Intermediate2->Intermediate1 Aniline Attack

Figure 1: Reaction mechanism highlighting the catalytic role of pyridine in forming the activated acyl pyridinium intermediate, which bypasses the steric penalty of direct aniline attack.[2]

Experimental Protocol

Method A: Anhydrous Coupling (Recommended for Drug Discovery)

Best for: Valuable anilines, deactivated anilines (electron-withdrawing groups), and high-throughput parallel synthesis.

Reagents & Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Aniline derivative (1.0 - 1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Pyridine (1.5 - 2.0 equiv) or Triethylamine (TEA) with catalytic DMAP (10 mol%)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the aniline derivative (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Pyridine (1.5 equiv) via syringe.

    • Note: If the aniline is electron-deficient (e.g., nitroaniline), add DMAP (0.1 equiv) to catalyze the reaction.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Expert Insight: Although the ortho-bromo hinders reactivity, the initial addition is exothermic. Cooling prevents the formation of di-acylated side products.

  • Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 15 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 3–6 hours .

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot (high

      
      ) should disappear.
      
  • Workup:

    • Quench with saturated

      
       (aq) to neutralize excess acid/HCl.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with 1M HCl (to remove excess pyridine/aniline) followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, robust/simple anilines, and when anhydrous solvents are unavailable.

  • Dissolve aniline in DCM or Diethyl Ether .

  • Add an equal volume of 10% NaOH or saturated

    
      solution.
    
  • Add this compound dropwise while vigorously stirring the biphasic mixture.

  • Stir for 4–12 hours. The product often precipitates at the interface or stays in the organic layer.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions based on the electronic nature of the aniline substrate.

VariableObservationRoot CauseCorrective Action
Low Yield Product < 40%Hydrolysis of Acid ChlorideEnsure anhydrous solvents; switch to Method A .
No Reaction SM remainsSteric Hindrance (2-Br)Heat to reflux (40°C) ; Use DMAP catalyst.
Impurity Extra spots on TLCDi-acylationReduce acid chloride to 0.95 equiv ; Slow addition at 0°C.
Solubility Precipitate forms earlyProduct insolubilitySwitch solvent to THF or DMF ; add co-solvent.
Experimental Workflow Diagram

Workflow Start Start: Aniline + Solvent BaseAdd Add Base (Pyridine/TEA) Cool to 0°C Start->BaseAdd AcylAdd Dropwise Addition of This compound BaseAdd->AcylAdd Monitor Monitor (TLC/LCMS) Is SM consumed? AcylAdd->Monitor Monitor->AcylAdd No (Add Catalyst/Heat) Quench Quench (NaHCO3) Phase Separation Monitor->Quench Yes Purify Recrystallization (EtOH) or Column Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the monitoring stage.

References

  • Leggio, A., et al. (2016).[3] One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.[3] Retrieved from [Link]

  • Khazaei, A., et al. (2001).[4] Preparation of Arylthiocyanates Using N-Bromosulphonamides. Molecules, 6, 253–257.[4] (Demonstrates reactivity of similar dibromo-sulfonamide scaffolds). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).

Sources

Application Note: Strategic Solvent Selection for Palladium-Catalyzed Coupling Reactions of 2,5-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,5-Dibromobenzoyl chloride is a pivotal building block in medicinal chemistry and materials science, offering three distinct reactive sites for molecular elaboration. However, its utility is critically dependent on the precise control of reaction conditions, with solvent selection being arguably the most influential parameter. This guide provides an in-depth analysis of solvent effects on common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira—utilizing this substrate. We move beyond mere procedural lists to explain the causal relationships between solvent properties and reaction outcomes, including yield, selectivity, and catalyst stability. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and troubleshoot challenges in complex coupling reactions.

The Decisive Role of the Solvent in Coupling Chemistry

The solvent in a palladium-catalyzed cross-coupling reaction is rarely an inert medium; it is an active participant that profoundly influences nearly every stage of the catalytic cycle.[1][2] Its roles are multifaceted, extending from the fundamental requirement of solubilizing reactants to intricate interactions with the catalyst and intermediates.[3][4]

A primary consideration is the inherent reactivity of the this compound substrate. The acyl chloride functional group is highly electrophilic and susceptible to hydrolysis or solvolysis, particularly in the presence of protic solvents like water or alcohols.[5][6][7] This necessitates careful solvent choice to prevent unwanted side reactions that consume the starting material.[8]

Key functions of the solvent include:

  • Solubilization: Ensuring that the aryl halide, coupling partner (e.g., boronic acid, alkene, alkyne), base, and catalyst are sufficiently dissolved to allow the reaction to proceed efficiently.[3]

  • Catalyst Activation and Stabilization: Solvents can participate in the activation of palladium precatalysts and stabilize the active catalytic species, preventing decomposition into inactive palladium black.[1][4]

  • Modulation of Reactivity: The polarity and coordinating ability of a solvent can alter the electronic properties and steric environment of the palladium center, directly impacting the rates of oxidative addition, transmetalation, and reductive elimination.[1][9] Polar solvents, for instance, can stabilize charged intermediates and transition states, which may accelerate certain steps in the catalytic cycle.[1][10]

  • Influence on Selectivity: In multifunctional substrates like this compound, the solvent can play a crucial role in determining which of the two C-Br bonds reacts, a phenomenon known as chemoselectivity.[1][9]

Below is a decision-making workflow for initial solvent screening based on the reaction type.

G start Select Coupling Reaction suzuki Suzuki-Miyaura start->suzuki heck Heck-Mizoroki start->heck sonogashira Sonogashira start->sonogashira suzuki_consider Key Factors: - Solubility of Boronic Acid & Base - Often requires aqueous co-solvent - Moderate Temperature suzuki->suzuki_consider Considerations heck_consider Key Factors: - High Temperature Stability - Catalyst Longevity - Base Solubility heck->heck_consider Considerations sonogashira_consider Key Factors: - Amine base often acts as solvent - Anhydrous/Anaerobic conditions - Cu(I) co-catalyst solubility sonogashira->sonogashira_consider Considerations suzuki_solvents Recommended Solvents: - Toluene/H2O - Dioxane/H2O - THF - DMF suzuki_consider->suzuki_solvents Leads to heck_solvents Recommended Solvents: - DMF - DMAc - NMP - Dioxane heck_consider->heck_solvents Leads to sonogashira_solvents Recommended Solvents: - Triethylamine (neat) - Diisopropylamine (neat) - THF/Amine - DMF/Amine sonogashira_consider->sonogashira_solvents Leads to

Caption: Initial solvent screening decision tree.

Solvent Selection for Specific Coupling Reactions

The optimal solvent is highly dependent on the specific coupling reaction being performed. Below, we detail solvent considerations and provide representative protocols for Suzuki, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a cornerstone of C-C bond formation. A base is required to activate the boronic acid for transmetalation.[11]

Causality Behind Solvent Choices: The primary challenge in Suzuki couplings is accommodating the disparate solubility of the nonpolar aryl halide, the often polar boronic acid, and the inorganic base.[3] This frequently necessitates the use of biphasic solvent systems, such as toluene/water or dioxane/water, often with a phase-transfer catalyst.[12][13][14] Aprotic polar solvents like DMF or THF are also effective, particularly when using more soluble organic bases. The choice can significantly impact selectivity, as some polar coordinating solvents (e.g., MeCN, DMF) have been shown to favor reaction at different sites on a molecule compared to nonpolar solvents (e.g., Toluene, THF).[1][9]

Table 1: Effect of Solvent on a Model Suzuki-Miyaura Reaction (Reaction: this compound + 1.1 eq. Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, 80 °C, 12h)

EntrySolvent SystemYield (Mono-adduct)Yield (Di-adduct)Observations
1Toluene / H₂O (4:1)85%<5%Good selectivity for mono-coupling.
21,4-Dioxane / H₂O (4:1)92%<5%Excellent yield and selectivity.
3THF75%~10%Lower selectivity, some di-coupling observed.
4DMF60%~15%Faster reaction but poorer selectivity.
5Acetonitrile55%~8%Potential for catalyst inhibition/selectivity issues.[1]

Representative Protocol: Mono-Suzuki Coupling

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling N₂ through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck reaction couples the aryl halide with an alkene, typically in the presence of a base to neutralize the generated HX.[15][16]

Causality Behind Solvent Choices: Heck reactions often require elevated temperatures (100-160 °C) to achieve reasonable reaction rates, especially with less reactive aryl bromides.[17][18] Therefore, high-boiling polar aprotic solvents such as DMF, N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[17][19] These solvents are effective at dissolving the reactants and the palladium catalyst and can help stabilize the catalyst at high temperatures.[17][20] The choice of base and its solubility in the reaction medium are also critical considerations.

Table 2: Effect of Solvent on a Model Heck-Mizoroki Reaction (Reaction: this compound + 1.2 eq. n-Butyl Acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, 120 °C, 8h)

EntrySolventYield (Mono-adduct)Observations
1DMF90%Clean reaction, good solubility.
2DMAc93%Slightly higher yield, good for higher temperatures.
3NMP91%Excellent solvent, but can be difficult to remove.
4Toluene45%Incomplete reaction, lower temperature limits rate.
5Dioxane65%Moderate yield, suitable alternative to amide solvents.

Representative Protocol: Mono-Heck Coupling

  • To a dry, oven-dried flask, add this compound (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF (10 mL), n-butyl acrylate (1.2 mmol), and triethylamine (Et₃N, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[21][22][23]

Causality Behind Solvent Choices: A unique feature of the Sonogashira reaction is that the amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and the reaction solvent.[22] This high concentration of amine facilitates the catalytic cycle. However, for less soluble substrates, a co-solvent like THF or DMF can be essential.[22][24] For sensitive reactions, maintaining anhydrous and deaerated conditions is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst.[22][23]

Table 3: Effect of Solvent on a Model Sonogashira Reaction (Reaction: this compound + 1.1 eq. Phenylacetylene, PdCl₂(PPh₃)₂, CuI, 60 °C, 6h)

EntrySolvent SystemYield (Mono-adduct)Observations
1Triethylamine (neat)88%Standard conditions, amine acts as solvent and base.
2THF / Et₃N (1:1)94%Improved solubility leads to higher yield.
3DMF / Et₃N (1:1)91%Good alternative, useful for stubborn substrates.
4Toluene / Et₃N (1:1)78%Lower yield, may require higher temperatures.

Representative Protocol: Mono-Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL).

  • Stir for 5 minutes, then add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Heat the reaction to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove the amine salt, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Catalytic Cycle and Solvent Influence

The solvent interacts with various stages of the generalized palladium cross-coupling cycle. Understanding these interactions is key to rational solvent selection.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Trans Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Trans + R-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 forms Ar-R Ar_R Ar-R (Product) ArX Ar-X (this compound) R_M R-M (Coupling Partner) inf1 Solvent coordination can alter catalyst reactivity and stabilize the active species. inf1->Pd0 inf2 Polar solvents can stabilize charged transition states, accelerating this step. inf2->OxAdd inf3 Solvent choice impacts solubility and reactivity of the organometallic reagent. inf3->Trans

Caption: Generalized catalytic cycle showing key points of solvent influence.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Poor solubility of reactants or base.2. Catalyst decomposition.3. Insufficient reaction temperature.1. Switch to a more suitable solvent (e.g., DMF for polar substrates, THF for better general solubility). Use a co-solvent system.2. Use a more robust ligand; ensure conditions are properly deaerated.3. Switch to a higher-boiling solvent (e.g., from Toluene to DMAc).
Formation of "Palladium Black" Catalyst has aggregated and precipitated.Use more strongly coordinating solvents (e.g., DMF, NMP) or ligands to stabilize the Pd nanoparticles/complexes.
Hydrolysis of Acyl Chloride Presence of water in a non-aqueous reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under a strict inert atmosphere.
Poor Chemoselectivity Solvent is favoring di-coupling or side reactions.Screen different solvent classes. Non-polar solvents like toluene often favor mono-coupling in Suzuki reactions.[1] Control stoichiometry carefully.
Difficult Product Isolation High-boiling solvent (e.g., NMP, DMSO) is hard to remove.Choose a solvent with a lower boiling point if the reaction temperature allows. Perform a workup that involves precipitation of the product or extraction into a non-miscible solvent.

Conclusion

The rational selection of a solvent is not a trivial procedural step but a cornerstone of successful cross-coupling chemistry with this compound. By understanding the interplay between solvent properties—polarity, coordinating ability, and boiling point—and the specific demands of the chosen reaction (Suzuki, Heck, or Sonogashira), researchers can significantly enhance reaction efficiency, yield, and selectivity. This guide serves as a foundational resource for developing robust, scalable, and reproducible synthetic protocols, enabling the full potential of this versatile chemical building block to be realized.

References

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Source: National Institutes of Health.
  • Title: Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC. Source: National Center for Biotechnology Information.
  • Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Source: Preprints.org (placeholder for journal).
  • Title: Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Source: ResearchGate.
  • Title: Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Source: Royal Society of Chemistry.
  • Title: Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Title: Heck Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Title: Sonogashira Coupling - Chemistry LibreTexts. Source: Chemistry LibreTexts.
  • Title: Heck Reaction - Chemistry LibreTexts. Source: Chemistry LibreTexts.
  • Title: Sonogashira coupling - Wikipedia. Source: Wikipedia.
  • Title: Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Source: ResearchGate.
  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Source: ResearchGate.
  • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed Central. Source: National Center for Biotechnology Information.
  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Source: Master Organic Chemistry.
  • Title: Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. Source: ResearchGate.
  • Title: High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating | The Journal of Organic Chemistry - ACS Publications. Source: ACS Publications.
  • Title: Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Source: Royal Society of Chemistry.
  • Title: Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. Source: National Institutes of Health.
  • Title: The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Source: ResearchGate.
  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Source: MDPI.
  • Title: The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective - Organic & Biomolecular Chemistry (RSC Publishing). Source: Royal Society of Chemistry.
  • Title: Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Source: Chemistry Steps.
  • Title: A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - PubMed. Source: National Center for Biotechnology Information.
  • Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - MDPI. Source: MDPI.
  • Title: Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Source: AIDIC - The Italian Association of Chemical Engineering.
  • Title: Identifying and minimizing side reactions in benzamide synthesis - Benchchem. Source: BenchChem.

Sources

Application Note: Catalytic Acylation Strategies for 2,5-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,5-Dibromobenzoyl chloride represents a challenging electrophile in organic synthesis. Its reactivity is governed by two competing factors: the electronic activation of the carbonyl by the electron-withdrawing bromine atoms, and the significant steric hindrance imposed by the ortho-bromine at the C2 position.

Standard acylation protocols often fail or proceed sluggishly because the bulky ortho-substituent blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle). Furthermore, traditional Friedel-Crafts conditions (stoichiometric AlCl₃) suffer from poor atom economy and difficult workups.

This guide provides two distinct, field-validated catalytic protocols designed to overcome these barriers:

  • C-Acylation (Friedel-Crafts): A Green, Catalytic Bismuth(III) Triflate System.

  • N/O-Acylation (Nucleophilic): A Hyper-Nucleophilic DMAP Activation System.

Critical Mechanistic Insight: The "Ortho-Effect"

Before attempting synthesis, researchers must understand the specific deactivation mode of this substrate.

  • Electronic Activation: The -I (inductive) effect of Br at C2 and C5 increases the electrophilicity of the carbonyl carbon relative to unsubstituted benzoyl chloride.

  • Steric Deactivation: The Van der Waals radius of Bromine (1.85 Å) at the C2 position creates a "gating" effect. The carbonyl oxygen can rotate out of planarity to relieve strain, reducing orbital overlap and raising the activation energy for nucleophilic attack.

Implication: Passive heating is often insufficient. The reaction requires a catalyst that forms a highly reactive intermediate capable of bypassing the steric gate.

Protocol A: Catalytic C-Acylation (Friedel-Crafts)

Target: Synthesis of Diaryl Ketones (e.g., 2,5-dibromobenzophenone derivatives). Catalyst: Bismuth(III) Triflate [Bi(OTf)₃].

Why this Catalyst?

Traditional AlCl₃ is stoichiometric because it complexes strongly with the product ketone, killing the catalytic cycle. Bi(OTf)₃ is water-tolerant, reusable, and truly catalytic (1–5 mol%). It activates the acyl chloride by forming a transient, highly electrophilic acyl-triflate species or a polarized complex that is less susceptible to product inhibition.

Experimental Workflow
ParameterSpecification
Substrate This compound (1.0 equiv)
Arene (Nucleophile) Electron-rich arene (e.g., Anisole, Xylene, Mesitylene) (1.2–3.0 equiv)
Catalyst Bi(OTf)₃ (1–5 mol%)
Solvent Nitromethane (CH₃NO₂) or neat (if arene is liquid)
Temperature 80 °C – 100 °C
Time 2 – 6 Hours
Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Loading: Add Bi(OTf)₃ (0.05 mmol, 5 mol%) and the Arene (12 mmol).

  • Addition: Add This compound (10 mmol) dissolved in a minimal amount of dry Nitromethane. Note: If the arene is valuable, use Nitromethane as the primary solvent and add the arene stoichiometrically.

  • Reaction: Heat the mixture to 100 °C. Monitor via TLC or GC-MS. The evolution of HCl gas indicates reaction progress (vent into a base trap).

  • Quench & Recovery: Cool to room temperature. Dilute with diethyl ether. Wash with saturated NaHCO₃ (2x) and Brine (1x).

  • Catalyst Recycling (Optional): If running neat, the catalyst often precipitates upon cooling or addition of non-polar solvent. It can be filtered, washed with ether, and reused.

Catalytic Cycle Visualization

Bi_Catalysis Cat Bi(OTf)3 (Pre-Catalyst) Complex Activated Acyl-Bi Complex [Highly Electrophilic] Cat->Complex Coordination Substrate 2,5-Dibromobenzoyl Chloride Substrate->Complex Wheland Wheland Intermediate Complex->Wheland Electrophilic Attack Arene Arene Nucleophile (Ar-H) Arene->Wheland Product Diaryl Ketone Product Wheland->Product Re-aromatization HCl HCl (Byproduct) Wheland->HCl -H+ / -Cl- Product->Cat Catalyst Release (Rate Determining Step)

Figure 1: Bi(OTf)₃ acts as a Lewis Acid to polarize the C-Cl bond, facilitating attack despite steric hindrance.

Protocol B: Catalytic N/O-Acylation

Target: Synthesis of Esters and Amides. Catalyst: 4-(Dimethylamino)pyridine (DMAP).

Why this Catalyst?

For hindered acid chlorides like 2,5-dibromo, standard base catalysis (Pyridine/TEA) is too slow. DMAP is a "hyper-nucleophilic" acylation catalyst. It attacks the acid chloride faster than the substrate alcohol/amine, forming a planar, resonance-stabilized N-acylpyridinium salt . This intermediate projects the carbonyl away from the steric bulk of the bromine, making it accessible to the nucleophile.

Experimental Workflow
ParameterSpecification
Substrate This compound (1.0 equiv)
Nucleophile Alcohol (R-OH) or Amine (R-NH₂) (1.1 equiv)
Catalyst DMAP (5–10 mol%)
Auxiliary Base Triethylamine (TEA) or DIPEA (1.2 equiv)
Solvent Dichloromethane (DCM) (Anhydrous)
Temperature 0 °C to Room Temperature
Step-by-Step Procedure
  • Preparation: In a flame-dried flask under inert atmosphere (N₂), dissolve the Nucleophile (1.1 mmol), TEA (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0 °C. Add This compound (1.0 mmol) dropwise (either neat or as a DCM solution).

    • Critical: The solution should turn a slight yellow/orange, indicating the formation of the N-acylpyridinium ion.

  • Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

    • Note: For extremely hindered alcohols (e.g., t-butanol), refluxing in DCM or switching to 1,2-dichloroethane (80 °C) may be required.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove DMAP and TEA), then saturated NaHCO₃, then Brine. Dry over MgSO₄.

Mechanistic Pathway[3][7][8]

DMAP_Mechanism DMAP DMAP (Catalyst) Intermediate N-Acylpyridinium Salt (Activated/Sterically Accessible) DMAP->Intermediate Fast Attack AcidCl 2,5-Dibromo Benzoyl Chloride AcidCl->Intermediate Cl- displacement Product Ester/Amide Intermediate->Product Acyl Transfer Nuc Nucleophile (R-OH / R-NH2) Nuc->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (TEA) Salt TEA-HCl Base->Salt Proton Scavenge

Figure 2: DMAP acts as a nucleophilic catalyst, forming a charged intermediate that is more reactive than the starting acid chloride.

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision matrix to optimize conditions based on the specific failure mode.

Optimization Issue Low Yield / Incomplete Reaction Check1 Is Starting Material Remaining? Issue->Check1 Check2 Is Product De-halogenated? Issue->Check2 Steric Failure Increase Temp (Reflux) OR Switch to Microwave Heating Check1->Steric Failure Yes Hydrolysis Dry Solvents/Reagents Check Inert Atmosphere Check1->Hydrolysis No (SM gone, Acid formed) Metal Insertion Switch Catalyst: Use Bi(OTf)3 instead of Cu/Fe salts Check2->Metal Insertion Yes (Rare)

Figure 3: Logic flow for troubleshooting sterically hindered acylations.

Safety & Handling

  • Corrosivity: this compound is a lachrymator and causes severe skin burns.[1] All operations must be performed in a fume hood.

  • Water Reactivity: Reacts violently with water to release HCl gas. Ensure all glassware is flame-dried.

  • Waste: Quenched reaction mixtures containing bismuth or pyridine derivatives must be disposed of as hazardous organic waste.

References

  • Bismuth Triflate Catalysis: Mahoney, J. M., et al. "Bismuth Triflate-Catalyzed Friedel-Crafts Acylation."[2] Journal of Organic Chemistry. Validated efficient acylation of hindered substrates using Bi(OTf)₃.

  • DMAP Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition. The foundational text on DMAP catalysis.

  • Green Chemistry Acylation: Rueping, M., et al. "Bismuth(III) Triflate – A Green and Efficient Catalyst." Synlett.

  • Friedel-Crafts Overview: "Friedel-Crafts Acylation." Organic Chemistry Portal. General mechanism and modern catalytic variations.

Sources

Troubleshooting & Optimization

how to remove excess thionyl chloride from 2,5-Dibromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Thionyl Chloride from 2,5-Dibromobenzoyl Chloride Ticket ID: CHEM-PUR-0025 Status: Active Guide

Executive Summary

The synthesis of This compound typically involves the reaction of 2,5-dibromobenzoic acid with thionyl chloride (


).[1] While effective, this reaction leaves excess 

(BP: 76°C) and generates sulfur dioxide (

) and hydrogen chloride (

) byproducts.

Why this matters: Residual thionyl chloride is not just an impurity; it is a reactive electrophile. If carried forward, it will compete with your acid chloride in nucleophilic substitutions, generating sulfinyl byproducts, lowering yield, and potentially ruining sensitive catalysts in downstream cross-couplings.

This guide details the Toluene Co-Evaporation Protocol , the industry standard for purifying high-boiling acid chlorides without thermal decomposition.

Module 1: The Standard Protocol (Azeotropic Distillation)

Use this workflow for 95% of acid chloride purifications.

The Mechanism

Thionyl chloride does not form a true azeotrope with toluene in the strict thermodynamic sense. However, toluene acts as a "carrier solvent." Its higher boiling point (110.6°C) relative to thionyl chloride (76°C) allows it to sweep the volatile


 out of the reaction mixture during rotary evaporation. Furthermore, toluene is non-reactive toward acid chlorides and helps maintain an anhydrous environment.
Step-by-Step Methodology
  • Initial Concentration:

    • Connect the reaction flask to a rotary evaporator.

    • Critical Safety: Ensure a Liquid Nitrogen (

      
      )  or Dry Ice/Acetone  cold trap is placed between the rotovap and the vacuum pump. 
      
      
      
      vapors will destroy pump seals and oil within minutes.
    • Evaporate the bulk

      
       at 40–50°C  under moderate vacuum (approx. 200 mbar). Do not apply high vacuum yet to avoid bumping.
      
  • The Toluene Chase (Co-evaporation):

    • Once the volume is reduced to an oil/solid residue, break the vacuum with dry nitrogen/argon.

    • Add anhydrous toluene (approx. 2–3 mL per gram of substrate).

    • Swirl to dissolve or suspend the residue.

    • Re-evaporate under reduced pressure.

    • Repeat this cycle 3 times. This "chasing" process mechanically entrains residual

      
       and 
      
      
      
      .
  • Final High-Vacuum Drying:

    • After the final toluene removal, subject the flask to high vacuum (<1 mbar) for 1–2 hours.

    • Observation: this compound is a heavy molecule and should solidify or form a thick, viscous semi-solid upon removal of all solvents.

  • Storage:

    • Flush with argon immediately. Store at 4°C.

Workflow Visualization

G Start Crude Reaction Mixture (Acid Chloride + Excess SOCl2) Rotovap1 Initial Evaporation (40°C, 200 mbar) Start->Rotovap1 Toluene Add Anhydrous Toluene (Carrier Solvent) Rotovap1->Toluene Rotovap2 Co-Evaporation (Cycle 3x) Toluene->Rotovap2 Rotovap2->Toluene Repeat Cycle HiVac High Vacuum Drying (<1 mbar, 1 hr) Rotovap2->HiVac Product Pure 2,5-Dibromobenzoyl Chloride HiVac->Product

Figure 1: The Toluene Co-Evaporation Cycle. The recursive loop (yellow) is critical for quantitative removal of thionyl chloride.

Module 2: Troubleshooting & FAQs

Issue 1: My product remains an oil, but it should be a solid.

Diagnosis: Solvent entrapment or impurity.

  • Context: this compound has a high molecular weight. While the exact melting point depends on purity, similar halogenated benzoyl chlorides are typically low-melting solids.

  • Solution:

    • Hexane Trituration: Add cold, dry hexanes (or pentane) to the oil. Scratch the side of the flask with a glass rod. If the acid chloride is pure, it should crystallize as a white solid, while impurities remain in the mother liquor.

    • Check Purity: Run a quick NMR (see Validation below). If significant starting material (carboxylic acid) remains, the melting point will be depressed, resulting in an oil.

Issue 2: My vacuum pump is smoking or corroding.

Diagnosis:


 breakthrough.
  • Context: Thionyl chloride vapors pass through standard condensers. When they hit the pump oil, they react with trace moisture to form

    
    , which corrodes the metal internals.
    
  • Solution:

    • Immediate Action: Stop the pump. Change the oil immediately.

    • Prevention: Install a Caustic Trap between the cold trap and the pump.

    • Setup: Pump

      
       [KOH Pellets or NaOH solution] 
      
      
      
      [Cold Trap (-78°C)]
      
      
      Rotovap.
Issue 3: I still smell "acrid" fumes after drying.

Diagnosis: Trace


 or trapped 

.
  • Solution: Do not proceed to the next step if the smell is strong.

    • Perform one more co-evaporation with Dichloromethane (DCM) followed by high vacuum. DCM is more volatile than toluene and can help remove the final traces of the heavier toluene carrier, which might be holding onto the

      
      .
      
Comparison of Removal Methods
MethodEfficiencyRisk to ProductEquipment LoadRecommended For
Toluene Chase HighLowMediumStandard Lab Scale (1g - 50g)
Vacuum Distillation Very HighMedium (Thermal decomp)HighLarge Scale (>100g) or Liquid Products
Chemical Quench LowHigh (Hydrolysis risk)LowNOT RECOMMENDED for isolation
Hexane Wash MediumLowLowSolid Products (Crystallization)

Module 3: Validation (Self-Validating Systems)

How do you know it worked without risking the product?

The "Smell Test" (Qualitative)
  • Pass: Faint, "sweet" aromatic smell (benzoyl chloride) or odorless (if solid).

  • Fail: Sharp, biting, choking odor (

    
    /
    
    
    
    ).
1H NMR Monitoring (Quantitative)
  • Protocol: Dissolve a small aliquot (~5 mg) in strictly anhydrous

    
     .
    
  • What to look for:

    • 
      :  Invisible in 1H NMR (no protons).
      
    • Hydrolysis (

      
      ):  Look for a broad singlet >10 ppm. If this exists, your 
      
      
      
      removal was likely wet, or the solvent was not dry.[2]
    • Toluene: Check for peaks at 2.3 ppm (methyl) and 7.1-7.2 ppm (aromatic). If these persist, dry longer under high vacuum.

  • Note: Do not use DMSO-

    
     or MeOH-
    
    
    
    , as they will react with the acid chloride immediately.
The Methanol Quench (Indirect)

If you are unsure if the reaction finished or if


 is gone:
  • Take a drop of the crude oil.

  • Add it to 0.5 mL of Methanol.

  • Run TLC/LCMS.

  • Result: You will see the Methyl Ester of your 2,5-dibromobenzoic acid. If you see the Acid peak, the chlorination failed.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Acid Chloride formation and purification).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insight into nucleophilic acyl substitution and thionyl chloride reactivity).

  • Sigma-Aldrich. Thionyl Chloride Safety Data Sheet (SDS). (Safety data regarding toxicity and reactivity with water).

  • Furniss, B. S., et al. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017 . (Specifics on solvent drying and reagent purification).

Sources

purifying 2,5-Dibromobenzoyl chloride via recrystallization vs distillation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-25DBBC-001 Topic: Optimization of Purification Strategy (Distillation vs. Recrystallization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying 2,5-Dibromobenzoyl chloride presents a unique challenge due to its physical properties. With a melting point often falling in the 30–45°C range (depending on purity), it exists at the thermodynamic border between a viscous liquid and a crystalline solid at room temperature.

  • The Problem: Standard vacuum distillation often leads to condenser clogging (sublimation/freezing), while recrystallization is prone to "oiling out" due to the compound’s low melting point and high solubility in organic solvents.

  • The Solution: This guide provides a decision matrix to select the correct method based on your crude material's profile and details the "Warm-Condenser Distillation" and "Inert Melt Crystallization" protocols.

Part 1: Diagnostic Triage (Decision Matrix)

Before proceeding, characterize your crude material. Do not default to distillation if your impurity profile suggests isomeric contamination, as boiling points between isomers (e.g., 2,4- vs 2,5-dibromo) are often inseparable.

Workflow Decision Tree

purification_decision Start Start: Crude this compound Check_State Check Physical State @ 25°C Start->Check_State Liquid Viscous Liquid / Oil Check_State->Liquid High Impurity Solid Solid / Semi-Solid Check_State->Solid Higher Purity Check_Impurity Primary Impurity Type? Liquid->Check_Impurity Recryst PROTOCOL B: Inert Recrystallization (Low Temp) Solid->Recryst Preferred Volatiles Volatiles (SOCl2, HCl, solvent) Check_Impurity->Volatiles Isomers Isomers / Non-volatiles Check_Impurity->Isomers Distillation PROTOCOL A: Vacuum Distillation (Warm Condenser) Volatiles->Distillation Isomers->Recryst Distillation->Recryst If Ultra-High Purity Required

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and impurity profile.

Part 2: Protocol A - Vacuum Distillation (Warm Condenser)

Best For: Removing thionyl chloride (


), unreacted acid, and non-volatile inorganic salts.
Risk:  The distillate may solidify in the condenser, causing dangerous pressure buildup.
The "Warm Condenser" Setup

Unlike standard distillations where the condenser is chilled, you must maintain the condenser fluid above the melting point of the product but below its boiling point at the applied vacuum.

ParameterSpecificationReason
Vacuum Pressure 0.1 – 1.0 mmHgHigh vacuum is essential to keep pot temp <120°C to prevent decomposition.
Condenser Fluid Water at 40–50°C Prevents the distillate from freezing and clogging the path.
Receiving Flask Heated (Heat Gun/Bath)Keeps the distillate liquid until it flows into the bulb.
Step-by-Step Methodology
  • Degassing: Stir the crude mixture under weak vacuum (20 mmHg) at RT for 30 minutes to remove residual

    
     and 
    
    
    
    . Caution: Use a liquid nitrogen trap to protect the pump.
  • Setup: Assemble a short-path distillation head. Circulate warm water (45°C) through the condenser.

  • Distillation:

    • Slowly ramp temperature.[1][2]

    • Discard the "forerun" (usually residual thionyl chloride or lower-boiling monobromo species).

    • Collect the main fraction.[3] If the material starts to crystallize in the drip tip, apply hot air from a heat gun immediately.

  • Solidification: Once collected, allow the receiving flask to cool to RT, then chill to 0°C to fully solidify the product for storage.

Troubleshooting (FAQ)

Q: The vacuum pressure is fluctuating wildly. A: This usually indicates residual thionyl chloride boiling off. Stop heating, increase vacuum gradually to remove volatiles, then resume heating.

Q: The product is solidifying in the vacuum adapter. A: STOP IMMEDIATELY. Isolate the vacuum. Heat the adapter with a heat gun to melt the blockage. Switch to an air-cooled condenser if a warm-water circulator is unavailable.

Part 3: Protocol B - Inert Recrystallization

Best For: Removing isomeric impurities (e.g., 2,4-dibromobenzoyl chloride) which have similar boiling points but different crystal lattice energies. Risk: Hydrolysis from atmospheric moisture.

Solvent Selection Guide
  • Recommended: Dry n-Hexane or n-Heptane (Non-polar, no hydroxyl groups).

  • Avoid: Ethers (too soluble), Alcohols (reacts instantly), Acetone (reacts).

Step-by-Step Methodology
  • Dissolution: Place crude solid in a flask under Nitrogen/Argon . Add minimum boiling dry hexane (approx. 3-5 mL per gram).

  • Filtration (Hot): If insoluble black specs (carbonized matter) are present, filter rapidly through a sintered glass funnel under inert gas flow.

  • Crystallization:

    • Allow the solution to cool slowly to Room Temperature.

    • Critical Step: If it oils out (forms a separate liquid layer), reheat to dissolve, then add a seed crystal of pure product and cool very slowly.

    • Place in a freezer (-20°C) overnight.

  • Isolation: Filter the cold slurry under nitrogen (Schlenk line filtration is best) or rapidly in a glovebox. Wash with cold (-78°C) pentane.

Troubleshooting (FAQ)

Q: I got a brown oil instead of crystals. A: This is "oiling out." It happens when the solution is too concentrated or cooled too fast. Fix: Reheat to dissolve, add 10% more solvent, and cool slowly with vigorous stirring.

Q: Can I wash the crystals with water to remove acid? A: ABSOLUTELY NOT. Unlike benzyl chloride, benzoyl chlorides react violently with water. Any aqueous wash will destroy your product and generate HCl gas.

Part 4: Quality Control & Validation

Direct analysis of acid chlorides on GC/HPLC is difficult because they hydrolyze on the column or in the injector port, leading to ghost peaks of the parent acid.

Derivatization Protocol (The "Self-Validating" Test): To accurately check purity, convert a small aliquot to the methyl ester.

  • Take 20 mg of purified acid chloride.

  • Add 1 mL of anhydrous Methanol (MeOH).

  • Reaction:

    
    
    
  • Wait 5 minutes.

  • Inject the resulting solution into GC-MS or HPLC.

  • Interpretation: The peak you see is the stable methyl ester. Any acid peak present suggests the original sample had already hydrolyzed before derivatization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Techniques for handling moisture-sensitive reagents).
  • ChemicalBook. (n.d.). 2,5-Dichlorobenzoyl chloride Properties. Retrieved from (Used for analog comparison of physical properties).

  • BenchChem. (2025).[4][5] Purification strategies for removing benzyl chloride from reaction mixtures. Retrieved from (General troubleshooting for chlorinated aromatics).

  • Org. Synth. (1946). p-Nitrobenzoyl chloride.[2] Organic Syntheses, Coll. Vol. 3, p.71. (Precedent for vacuum distillation of high-melting acid chlorides).

Sources

troubleshooting low yields in 2,5-Dibromobenzoyl chloride amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Sterically Hindered Amide Syntheses Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Part 1: Diagnostic & Triage

Before altering reaction parameters, use this decision matrix to isolate the root cause of your low yields. The failure mode for 2,5-dibromobenzoyl chloride is rarely a single factor; it is typically a collision between steric hindrance and reagent instability .

TroubleshootingFlow Start Low Yield Observed CheckSM 1. Check Acid Chloride Quality (1H NMR / Titration) Start->CheckSM IsHydrolyzed Is significant Benzoic Acid present? CheckSM->IsHydrolyzed Purify Action: Recrystallize or Thionyl Chloride Reflux IsHydrolyzed->Purify Yes (>10%) CheckAmine 2. Assess Nucleophile IsHydrolyzed->CheckAmine No (Pure) IsBulky Is Amine Bulky or Electron Deficient? CheckAmine->IsBulky ChangeBase Action: Switch to Pyridine (Acyl Transfer Catalyst) IsBulky->ChangeBase Yes CheckConditions 3. Review Solvent/Temp IsBulky->CheckConditions No IsPrecip Did SM precipitate before reacting? CheckConditions->IsPrecip SolventSwitch Action: Switch to THF/DCM or increase Dilution IsPrecip->SolventSwitch Yes

Figure 1: Diagnostic workflow for isolating failure modes in hindered benzoyl chloride couplings.

Part 2: Critical Analysis (The "Why")

To solve low yields with this compound, you must address two competing mechanisms: The Ortho-Effect and Competitive Hydrolysis .

1. The Ortho-Effect (Steric Blockade)

The bromine atom at the C2 position acts as a kinetic gatekeeper. Unlike unsubstituted benzoyl chloride, the 2-bromo substituent creates a "steric wall" that shields the carbonyl carbon from nucleophilic attack.

  • Consequence: The trajectory of the incoming amine (nucleophile) is obstructed.[1] The reaction rate (

    
    ) drops significantly compared to the rate of background hydrolysis (
    
    
    
    ).
  • The Fix: You cannot rely on simple collisions. You need an Acyl Transfer Catalyst (e.g., DMAP or Pyridine) to form a highly electrophilic N-acyl intermediate that projects the carbonyl further away from the steric wall [1].

2. The "Hidden" Stoichiometry Failure

This compound is highly moisture-sensitive. If your bottle has been opened previously, it likely contains 2,5-dibromobenzoic acid.

  • The Trap: If you weigh 1.0 equivalent of "chloride" that is actually 30% acid, you are under-dosing the electrophile. The acid byproduct will not react under standard acid chloride conditions (no coupling reagent present).

  • The Fix: Always titrate or verify the acid chloride by NMR (look for the downfield shift of protons adjacent to the carbonyl) before use.

Part 3: Troubleshooting Modules (Q&A)
Module A: Reagent Integrity

Q: My LCMS shows a large peak for the carboxylic acid (2,5-dibromobenzoic acid) and unreacted amine. Did the coupling reverse? A: No. Amide bonds are stable. The acid likely came from the starting material.

  • Diagnosis: Run a blank LCMS of your acid chloride starting material in methanol. If you see the methyl ester, it is active chloride. If you see the free acid, your reagent is dead.

  • Solution: Reflux the degraded material in neat Thionyl Chloride (

    
    ) with a drop of DMF for 2 hours. Distill off the excess 
    
    
    
    to regenerate the reactive acid chloride [2].
Module B: Overcoming Sterics

Q: I am using Triethylamine (TEA) in DCM, but the reaction stalls at 50% conversion. Should I heat it? A: Heating often accelerates hydrolysis more than amidation. The issue is likely the base.

  • Mechanism: TEA is a non-nucleophilic base; it only scavenges protons. It does not activate the carbonyl.

  • Solution: Switch to Pyridine as the solvent or add DMAP (4-Dimethylaminopyridine) (0.1 eq) as a catalyst.

    • Why? Pyridine/DMAP attacks the acid chloride to form an N-acylpyridinium ion . This intermediate is (a) more electrophilic than the acid chloride and (b) geometrically more accessible to the amine [3].

Module C: Solubility & Aggregation

Q: A white precipitate forms immediately upon mixing, but it’s not the product. What is it? A: It is likely the amine hydrochloride salt or the acyl ammonium salt precipitating out of solution before it can react.

  • Impact: If the amine precipitates as a salt, it is no longer nucleophilic.

  • Solution:

    • Biphasic System (Schotten-Baumann): Dissolve amine in DCM; dissolve acid chloride in DCM. Add 1M aqueous NaOH or

      
      . The vigorous stirring keeps the free amine available at the interface [4].
      
    • Solvent Switch: Use THF or Dioxane if the reagents are insoluble in DCM.

Part 4: Optimized Protocol (The "Gold Standard")

This protocol is designed specifically for ortho-hindered benzoyl chlorides, incorporating an acylation catalyst to overcome the steric barrier.

Reaction Scheme:



ParameterSpecificationRationale
Solvent Anhydrous Pyridine (or DCM + 2.0 eq Pyridine)Acts as both proton scavenger and nucleophilic catalyst.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular coupling over hydrolysis.
Temperature

Start cold to control exotherm, warm to RT to drive kinetics.
Stoichiometry Amine (1.0 eq), Acid Chloride (1.2 eq)Excess electrophile compensates for slight hydrolysis.
Additives DMAP (0.05 - 0.1 eq)Critical: Accelerates attack on hindered carbonyls.
Step-by-Step Procedure:
  • Reagent Check: Dissolve a small aliquot of this compound in dry MeOH. Check TLC/LCMS.[] If >5% free acid is observed, do not proceed . Recrystallize or treat with

    
     first.
    
  • Preparation: In a flame-dried flask under

    
    , dissolve the Amine  (1.0 equiv) and DMAP  (0.1 equiv) in anhydrous Pyridine (approx. 5 mL per mmol).
    
  • Addition: Cool the solution to

    
    . Add This compound  (1.2 equiv) dropwise (either neat or as a concentrated solution in DCM).
    
    • Note: Do not dump the solid in all at once; local high concentrations can lead to bis-acylation if the amine is primary.

  • Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours. Monitor by TLC.[]

    • Endpoint: Disappearance of amine.

  • Workup (Crucial for Pyridine removal):

    • Dilute with EtOAc.

    • Wash

      
       with 1M HCl  (or 10% Citric Acid) to remove Pyridine and DMAP (they go into the aqueous layer as salts).
      
    • Wash

      
       with Sat. 
      
      
      
      (removes any hydrolyzed benzoic acid).
    • Dry over

      
       and concentrate.
      
Part 5: References
  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Technical Support Center: Moisture Management for 2,5-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Reactivity Mechanism

2,5-Dibromobenzoyl chloride (CAS: [Specific CAS depends on isomer, typically generic for derivatives]) is a highly electrophilic acyl chloride. Its sensitivity to moisture is driven by the electron-withdrawing nature of the bromine substituents, particularly at the ortho (2-position) and meta (5-position).

The Hydrolysis Trap

Unlike alkyl chlorides, this compound lacks the activation energy barrier to prevent rapid hydrolysis. Upon contact with atmospheric moisture, the carbonyl carbon undergoes nucleophilic attack by water, resulting in the irreversible formation of 2,5-dibromobenzoic acid and hydrogen chloride (HCl) gas.

Thermodynamic Reality:



  • Visual Indicator: The formation of a white, crusty precipitate (the carboxylic acid) on the rim of the bottle or suspended in the liquid melt.

  • Safety Hazard: Pressure buildup in sealed vessels due to HCl evolution.

Diagnostic Module: "Is My Reagent Compromised?"

Before beginning synthesis, verify the integrity of your reagent using this decision matrix.

Diagnostic MethodObservation (Intact)Observation (Compromised/Hydrolyzed)
Visual Inspection Clear to straw-colored liquid or fused solid.White crystalline crust; cloudy suspension; "fuming" upon opening.
Solubility Test Dissolves clearly in anhydrous DCM or Toluene.Leaves a white, insoluble residue (the acid is less soluble in non-polar solvents).
Melting Point Sharp range (approx. 30–40°C depending on purity).Broad, depressed melting range; or significantly higher MP (Acid MP > 150°C).
FT-IR Spectroscopy Strong C=O stretch at ~1770–1780 cm⁻¹ (Acyl Chloride).Broad O-H stretch (2500–3300 cm⁻¹) and C=O shift to ~1680–1700 cm⁻¹ (Carboxylic Acid).

Operational Protocols

Protocol A: Inert Transfer (Schlenk Line Technique)

Use this protocol for transferring the reagent from the manufacturer's bottle to your reaction vessel.

Prerequisites:

  • Schlenk line (Vacuum/Argon manifold).[1]

  • Oven-dried glassware (120°C overnight).

  • Positive pressure of inert gas (Nitrogen or Argon).

Step-by-Step:

  • Purge: Cycle your reaction flask 3x (Vacuum/Argon) to remove adsorbed moisture.

  • Liquefy: If the reagent is solidified (MP is near ambient), gently warm the bottle in a water bath (40°C) until fully liquid. Do not overheat.

  • Counter-Flow: Open the reagent bottle under a stream of inert gas (or use an inverted funnel connected to Argon placed over the bottle neck).

  • Transfer: Use a wide-bore glass pipette or a syringe with a large-gauge needle (16G) to withdraw the liquid.

    • Tip: Standard needles may clog if any hydrolyzed solid is present.

  • Seal: Immediately seal the reaction vessel and wrap the joint with Parafilm or electrical tape.

Protocol B: Recovery of Hydrolyzed Material (The "Thionyl Fix")

If your expensive reagent has turned into a white solid (the acid), do not discard it. Convert it back to the chloride.

Reagents: Thionyl Chloride (


), catalytic DMF (Dimethylformamide).
  • Setup: Place the compromised solid (2,5-dibromobenzoic acid) in a round-bottom flask.

  • Addition: Add excess Thionyl Chloride (approx. 2–3 mL per gram of acid). Add 1 drop of dry DMF (catalyst).

  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂) or inert gas line. Heat to reflux (76°C) for 2–4 hours.

    • Observation: The solid acid will dissolve, and gas evolution (

      
       + 
      
      
      
      ) will cease when complete.
  • Purification: Distill off the excess Thionyl Chloride (BP 74.6°C) under reduced pressure. The residue is your regenerated this compound.

Visual Workflows

Workflow 1: The Hydrolysis & Recovery Cycle

This diagram illustrates the chemical fate of the reagent and the logic path for recovery.

HydrolysisCycle cluster_0 Environment R_Cl 2,5-Dibromobenzoyl Chloride (Active) R_OH 2,5-Dibromobenzoic Acid (Inactive Solid) R_Cl->R_OH Hydrolysis HCl HCl Gas (Fumes) R_Cl->HCl Byproduct Moisture Atmospheric Moisture (H2O) Moisture->R_OH Nucleophilic Attack SOCl2 Thionyl Chloride Reflux R_OH->SOCl2 Recovery Step SOCl2->R_Cl Regeneration (- SO2, - HCl)

Caption: Cycle showing the degradation of the acid chloride by moisture and its chemical regeneration using Thionyl Chloride.[2]

Workflow 2: Handling Decision Tree

Follow this logic to determine the correct handling procedure.

DecisionTree Start Inspect Reagent State Physical State? Start->State Liquid Clear Liquid State->Liquid Solid White Solid/Crust State->Solid Action1 Use Protocol A (Inert Transfer) Liquid->Action1 Action2 Perform Melting Point Test Solid->Action2 Result1 MP ~35°C (Fused Solid) Action2->Result1 Result2 MP >100°C (Hydrolyzed) Action2->Result2 Action3 Melt gently at 40°C Then Protocol A Result1->Action3 Action4 Use Protocol B (Thionyl Recovery) Result2->Action4

Caption: Decision matrix for handling this compound based on physical state and purity checks.

Troubleshooting & FAQs

Q: The bottle is stuck and won't open. What happened? A: Hydrolysis in the threads has created a crust of 2,5-dibromobenzoic acid, cementing the cap.

  • Fix: Gently heat the neck of the bottle with a heat gun (low setting) to melt the crust (if near the chloride's MP) or tap gently. If stuck fast, you may need to break the bottle in a glovebox or controlled hood environment. Never force it—glass breakage leads to spills.

Q: My reaction turned cloudy immediately upon adding the acid chloride. A: Your solvent was not dry. Even "anhydrous" solvents from old bottles can contain 50–100 ppm water.

  • Fix: Use freshly distilled solvents or those dried over activated 3Å or 4Å molecular sieves. For this specific reagent, Methylene Chloride (DCM) distilled over Calcium Hydride (

    
    ) is recommended.
    

Q: Can I store the reagent in a plastic syringe for later use? A: No. Acid chlorides can leach plasticizers from standard polypropylene syringes over time, and they will slowly diffuse through the plastic wall, reacting with outside moisture. Use glass-tight syringes (Hamilton) for metering, but transfer immediately.

Q: How do I dispose of the waste? A: Do not pour down the drain.

  • Quenching: Slowly add the waste to a stirred beaker of dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) in an ice bath. This converts the chloride to the water-soluble sodium benzoate salt. Check pH to ensure neutrality before disposal as chemical waste.[3]
    

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzoyl Chloride Derivatives. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on Schlenk techniques and acid chloride synthesis).
  • Schlenk Line Survival Guide. (2023). General Handling of Air-Sensitive Compounds.[1] Retrieved from

Sources

color change and degradation of 2,5-Dibromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #DBC-25-DEG Subject: Color Change, Degradation, and Purification Protocols

Diagnostic & Troubleshooting: "Why is my chemical yellow?"

If you are accessing this guide, you likely have a bottle of 2,5-Dibromobenzoyl chloride that has shifted from an off-white crystalline solid to a yellow/brown sticky solid or liquid. This is a common degradation issue.

Quick Diagnostic Table
ObservationStatusProbable CauseAction Required
White / Off-white Crystalline Solid Optimal High purity (>98%).None. Store under inert gas.
Pale Yellow Solid Caution Surface oxidation or trace hydrolysis.Usable for robust reactions; purify for sensitive catalysis.
Yellow/Brown Liquid or Paste Critical Significant hydrolysis (Acid formation) + HCl entrapment.Do not use. Must be purified (See Module 4).
Fuming upon opening Critical Active release of HCl gas due to moisture ingress.Handle in fume hood. Purify immediately.
The "Yellowing" Phenomenon Explained

The color shift is rarely due to the acyl chloride itself but rather impurities .

  • Hydrolysis: Moisture enters the container, converting the chloride to 2,5-Dibromobenzoic acid and HCl .

  • Bromine Liberation: In older samples exposed to light, the C-Br bond can homolyze, releasing trace bromine (

    
    ), which is deep red-brown.
    
  • Aggregated Impurities: The hydrolysis product (carboxylic acid) disrupts the crystal lattice, causing a melting point depression. This turns the solid into a "wet" sticky paste or supercooled liquid, intensifying the perception of color.

Mechanism of Degradation

The degradation is driven by Nucleophilic Acyl Substitution . Acyl chlorides are electrophilic powerhouses; even atmospheric moisture (


) is a strong enough nucleophile to attack the carbonyl carbon.
Pathway Visualization

DegradationPathway cluster_0 Visible Degradation Signs Acyl 2,5-Dibromobenzoyl Chloride Intermediate Tetrahedral Intermediate Acyl->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Acid 2,5-Dibromobenzoic Acid (Solid Impurity) Intermediate->Acid Elimination HCl HCl (Gas) (Fumes) Intermediate->HCl Leaving Group

Caption: The irreversible hydrolysis pathway. Atmospheric moisture attacks the electrophilic carbonyl, expelling chloride as HCl gas and leaving behind the carboxylic acid impurity.

Remediation: Purification Protocols

If your sample is degraded, do not discard it . It can often be chemically regenerated.

Method A: The "Thionyl Chloride" Regeneration (Gold Standard)

This method converts the impurity (2,5-Dibromobenzoic acid) back into the desired acyl chloride.

Reagents: Thionyl Chloride (


), catalytic DMF (Dimethylformamide).
  • Setup: Place the degraded this compound in a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite).

  • Addition: Add excess Thionyl Chloride (approx. 2-3 mL per gram of material). Add 1-2 drops of dry DMF (catalyst).

  • Reflux: Heat to gentle reflux (76°C) for 1-2 hours. The solution should turn clear as the acid converts back to the chloride.

    • Reaction:

      
      
      
  • Isolation:

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a base trap for acidic fumes).
      
    • The residue is your regenerated acid chloride.

    • Optional: Recrystallize from dry Hexane or Toluene if high purity is required.

Method B: Recrystallization (For Minor Degradation)

If the sample is solid but slightly yellow.

  • Solvent: Use dry Hexane or Petroleum Ether .

  • Process: Dissolve the solid in minimal boiling solvent. Filter hot (under inert atmosphere if possible) to remove insoluble carboxylic acid impurities.

  • Cooling: Allow to cool slowly. The acyl chloride will crystallize out; the yellow impurities usually remain in the mother liquor.

Storage & Handling Best Practices

Preventing degradation is easier than fixing it. Acyl chlorides are moisture intolerant .[1]

Storage Decision Tree

StorageLogic Start New Bottle Received Seal Is the original seal intact? Start->Seal LongTerm Long Term Storage (>1 month) Seal->LongTerm Yes ShortTerm Active Use Seal->ShortTerm No (Opened) Action3 Store at 4°C Warm to RT before opening LongTerm->Action3 Action1 Store in Desiccator Wrap cap with Parafilm ShortTerm->Action1 Standard Use Action2 Aliquot into Schlenk tubes under Argon/Nitrogen ShortTerm->Action2 Sensitive Use

Caption: Decision logic for preserving acyl chloride integrity based on usage frequency.

Critical Handling Rules
  • Warm to Room Temp: Never open a cold bottle immediately. Condensation will form on the cold solid, causing instant hydrolysis. Let it equilibrate to room temperature for 30 minutes first.

  • Inert Atmosphere: Ideally, handle in a glovebox or use a "cone of nitrogen" when scooping the solid.

  • Septum vs. Cap: If using liquid aliquots, replace the standard cap with a chemically resistant septum (PTFE-lined) to allow needle withdrawal without exposing the bulk material to air.

Frequently Asked Questions (FAQ)

Q: Can I use the yellow degraded material if I just use excess reagent? A: It depends. For simple amide couplings, a small amount of acid impurity (1-5%) might be tolerated if you use excess base (Triethylamine/DIPEA) to neutralize the HCl. However, the exact stoichiometry will be off, which can lead to lower yields or difficult purification. For sensitive kinetics or organometallic couplings, no —purify it first.

Q: Why does the bottle smoke when I open it? A: That "smoke" is hydrochloric acid (HCl) mist. It forms when escaping HCl gas reacts with water vapor in the air. It is a sign that pressure has built up inside the bottle due to hydrolysis. Vent carefully in a fume hood.

Q: What is the shelf life of this compound? A:

  • Unopened, 4°C: 1-2 years.

  • Opened, Parafilm only: 1-3 months before significant degradation.

  • Opened, Inert Gas purged: 6-12 months.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7412, Benzoyl chloride. Retrieved February 3, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Handling Air-Sensitive Reagents. Organic Chemistry Teaching Labs. Retrieved February 3, 2026, from [Link]

Sources

quenching reactions involving 2,5-Dibromobenzoyl chloride safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Quenching of 2,5-Dibromobenzoyl Chloride

Ticket ID: #QC-25DB-SAFE Status: Open Priority: Critical (Safety/Exotherm Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry

Introduction: The "Silent" Hazard

Researchers often underestimate this compound compared to lighter acyl chlorides.[1] Because of the heavy bromine substituents, this molecule is dense and highly lipophilic. Unlike acetyl chloride, which reacts instantly (and violently) with water, This compound often sinks to the bottom of aqueous quenching layers , creating a false sense of security.

If not agitated vigorously, the interface reacts slowly while the bulk material accumulates. When the biphasic mixture is eventually disturbed (e.g., during transfer to a separatory funnel), a massive surface area is exposed, leading to a delayed thermal runaway and rapid evolution of HCl gas.

This guide provides a self-validating protocol to prevent these specific failure modes.

Module 1: Mechanism & Critical Risks[2]

The Chemistry of the Quench The quenching process involves the hydrolysis of the acid chloride to 2,5-dibromobenzoic acid and hydrochloric acid.


[1]

Key Risk Factors:

  • HCl Evolution: 1 mole of substrate generates 1 mole of HCl gas.[1] In a closed vessel, this creates dangerous over-pressure.[1]

  • Solids Formation: The byproduct, 2,5-dibromobenzoic acid (mp ~157°C), is poorly soluble in water.[1] It can precipitate at the interface, forming a "crust" that encapsulates unreacted acid chloride.[1]

  • Phase Density: The starting material is significantly denser than water (

    
    ), causing it to pool at the bottom, minimizing contact with the quenching agent.
    

Visualizing the Danger Cycle The following diagram illustrates the "Delayed Exotherm" loop that leads to accidents.

QuenchHazard Start Add Aqueous Quench (Water/Base) Immiscibility Phase Separation: Organic Layer Sinks Start->Immiscibility High Lipophilicity FalseCalm False Calm: Low Heat Generation Immiscibility->FalseCalm Low Surface Area Accumulation Accumulation of Unreacted Acid Chloride FalseCalm->Accumulation Agitation Sudden Agitation (Transfer/Stirring) Accumulation->Agitation Runaway THERMAL RUNAWAY: Rapid HCl Release + Boiling Agitation->Runaway Interface Break

Figure 1: The "Delayed Exotherm" failure mode common with heavy halogenated acid chlorides.[1]

Module 2: The Safe Quenching Protocol

Prerequisites:

  • Temperature Control: Internal probe required (do not rely on bath temp).[1]

  • Ventilation: Fume hood sash at lowest working height.

  • Vessel: Open system (bubbler or vent needle).[1] NEVER quench in a sealed vessel.

Step-by-Step Procedure

1. Dilution (The "Heat Sink") Before adding any water, dilute the reaction mixture with an inert organic solvent (DCM, Toluene, or THF).

  • Why: This increases volume to absorb heat and prevents the solid acid byproduct from clumping/encapsulating the unreacted chloride [1].

  • Target: Minimum 3:1 ratio of Solvent:Substrate.[1]

2. Cryogenic Setup Cool the mixture to


.
  • Why: Reaction rate is temperature-dependent.[1] Starting cold provides a safety buffer against the exotherm.[1]

3. The "Sacrificial" Quench (Acidic Hydrolysis) Do NOT add base yet. Add a small amount of Ice Water dropwise.

  • Why: Adding base (Bicarbonate/Carbonate) immediately generates

    
     gas simultaneously with HCl generation, doubling the gas evolution rate and foaming. Quenching with water first releases only HCl, which is soluble in the water layer [2].
    
  • Action: Monitor temperature.[1][2] If

    
    , stop and wait.[1]
    

4. Agitation Verification Ensure the stirring vortex pulls the top aqueous layer down into the heavy organic layer.

  • Validation: If layers are static, increase RPM.[1] You must see physical mixing of phases to trust the temperature reading.[1]

5. Neutralization (The pH Adjustment) Once the exotherm subsides and the acid chloride is hydrolyzed (check via TLC/HPLC), then neutralize the generated HCl and the organic acid.

  • Reagent: Saturated Sodium Bicarbonate (

    
    ) or 2M NaOH.[1]
    
  • Caution: Add slowly.

    
     evolution will be vigorous.[1]
    
  • Goal: Convert the 2,5-dibromobenzoic acid into its sodium salt (sodium 2,5-dibromobenzoate), which is water-soluble, preventing clogged funnels during extraction [3].[1]

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid white sludge during quenching. What happened? A: You likely precipitated the 2,5-dibromobenzoic acid.[1]

  • Cause: The organic solvent volume was too low, or the pH is too low (keeping the byproduct in its insoluble acid form).

  • Fix: Add more organic solvent (DCM or Ethyl Acetate) to dissolve the solid. Alternatively, carefully add 1M NaOH to raise pH > 9, converting the acid to the water-soluble benzoate salt.

Q2: I added water, but the temperature didn't rise. Is it safe to pour into the waste? A: NO. This is a classic "False Negative."

  • Cause: The heavy acid chloride is sitting at the bottom of the flask, untouched by the water floating on top.

  • Test: Increase stirring speed to maximum for 2 minutes. If the temperature still does not rise, take an aliquot and check by TLC. If starting material remains, the quench has not happened.[1]

Q3: Can I use Sodium Bicarbonate directly to quench? A: It is not recommended for the initial quench of this specific compound.

  • Risk:[3][4][5][6][7][8][9] The simultaneous release of HCl gas and

    
     gas can cause rapid foaming ("volcano effect").
    
  • Better Path: Quench with water first to hydrolyze the chloride (releasing HCl into solution), then neutralize with bicarbonate once the reactive species is gone.

Q4: Why is the separation taking so long? (Emulsions) A: The 2,5-dibromo substituents make the molecule "soapy" (surfactant-like properties) at certain pH levels.[1]

  • Fix: Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer. If that fails, filter the biphasic mixture through a pad of Celite to break the emulsion caused by suspended micro-solids.

Summary of Physical Data for Safety Planning

ParameterValueImplication for Safety
MW ~299.35 g/mol Heavy molecule; high density.[1]
Physical State Liquid/Low-melt SolidMay solidify in cooling baths, stopping stirring.[1]
Byproduct MP 157°C (Acid form)Will precipitate as a solid during cold workup.[1]
Density > 1.5 g/mL (Est.)[1][3]Sinks in water; requires vigorous agitation.[1]

References

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for handling acid halides and preventing occlusion).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1] [1]

  • Org. Synth. 2009, 86, 92. Synthesis of 2-Arylindole-4-Carboxylic Amides. (Demonstrates controlled acid chloride addition and quenching protocols). [10]

  • Sigma-Aldrich. Safety Data Sheet: this compound. (Hazard identification and P-codes).

Sources

Validation & Comparative

Technical Assessment: Mass Spectrometry Characterization of 2,5-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,5-Dibromobenzoyl chloride. It is designed for researchers requiring rigorous structural confirmation and impurity profiling.

CAS Registry Number: 59615-13-3 Formula: C


H

Br

ClO Molecular Weight: 298.36 g/mol Primary Application: Intermediate in the synthesis of estrogen

-receptor agonists and kinase inhibitors.

Executive Summary

This compound is a highly reactive acyl chloride used as a scaffold in medicinal chemistry. Its mass spectrometric (MS) signature is defined by a complex isotopic envelope resulting from the specific combination of two bromine atoms and one chlorine atom.

This guide details the fragmentation mechanics required to distinguish this compound from its common hydrolysis product (2,5-Dibromobenzoic acid) and structural isomers (e.g., 3,5-Dibromobenzoyl chloride). The presence of the ortho-bromine substituent introduces steric factors that influence the stability of the acylium ion, a key differentiator in high-resolution analysis.

Experimental Configuration

To replicate the fragmentation patterns described below, the following Electron Ionization (EI) parameters are recommended. These conditions minimize thermal degradation while ensuring sufficient energy for diagnostic fragmentation.

ParameterSettingRationale
Ionization Mode EI (Electron Ionization)Standardizes fragmentation for library comparison.
Electron Energy 70 eVOptimal energy for reproducible fragmentation patterns.
Source Temp 230 °CPrevents condensation without inducing thermal hydrolysis.
Transfer Line 280 °CEnsures efficient transport of the high-boiling halide.
Solvent Delay 3.0 minProtects filament from solvent front (e.g., CH

Cl

).

Spectral Analysis & Fragmentation Mechanics

The Molecular Ion Cluster (Isotopic Fingerprint)

Unlike simple organic molecules, this compound does not present a single dominant molecular ion (M


). Instead, it exhibits a distinct quadruplet cluster  spanning 6 mass units. This is due to the interplay between the isotopes of Bromine (

Br,

Br) and Chlorine (

Cl,

Cl).

Theoretical Isotopic Distribution (M:M+2:M+4:M+6): The approximate intensity ratio for a Br


Cl system is 3 : 7 : 5 : 1 .
  • m/z 296 (M):

    
    Br
    
    
    
    
    
    Cl (Relative Abundance: ~30%)
  • m/z 298 (M+2): Mixed isotopes dominated by

    
    Br
    
    
    
    Br
    
    
    Cl (Relative Abundance: ~70% - Base of cluster)
  • m/z 300 (M+4): Mixed isotopes dominated by

    
    Br
    
    
    
    
    
    Cl (Relative Abundance: ~50%)
  • m/z 302 (M+6):

    
    Br
    
    
    
    
    
    Cl (Relative Abundance: ~10%)
Primary Fragmentation Pathway

The fragmentation follows a predictable "Acylium-Aryl" decay characteristic of benzoyl chlorides, but the isotopic signature is preserved in the daughter ions.

  • 
    -Cleavage (Formation of Acylium Ion): 
    The weakest bond is the C–Cl bond. The molecular ion ejects a chlorine radical (Cl
    
    
    
    ), yielding the resonance-stabilized acylium ion.
    • Transition: [M]

      
      
      
      
      
      [M – Cl]
      
      
    • m/z Observed: Cluster shifts to 261 / 263 / 265 (Br

      
       pattern: 1:2:1).
      
    • Note: This is often the Base Peak (100% relative abundance) due to the stability of the acylium cation.

  • Decarbonylation (Formation of Aryl Cation): The acylium ion loses a neutral carbon monoxide (CO) molecule.

    • Transition: [C

      
      H
      
      
      
      Br
      
      
      O]
      
      
      
      
      [C
      
      
      H
      
      
      Br
      
      
      ]
      
      
      + CO
    • m/z Observed: Cluster at 233 / 235 / 237 (Br

      
       pattern: 1:2:1).
      
    • Diagnostic Value: This confirms the presence of the carbonyl group attached to the ring.

  • Halogen Loss (Phenyl Ring Degradation): Sequential loss of bromine radicals occurs from the highly unstable aryl cation.

    • Transition: [C

      
      H
      
      
      
      Br
      
      
      ]
      
      
      
      
      [C
      
      
      H
      
      
      Br]
      
      
      
      
      [C
      
      
      H
      
      
      ]
      
      
    • m/z Observed: 154 / 156 (Br pattern 1:1) and finally m/z 75 (benzyne/phenyl cation).

Visualization of Fragmentation Pathway

G M Molecular Ion Cluster [C7H3Br2ClO]+ m/z 296, 298, 300, 302 (Isotope Ratio 3:7:5:1) Acylium Acylium Ion [C7H3Br2O]+ m/z 261, 263, 265 (Isotope Ratio 1:2:1) M->Acylium - Cl radical (35/37) (Alpha Cleavage) Aryl Aryl Cation [C6H3Br2]+ m/z 233, 235, 237 (Isotope Ratio 1:2:1) Acylium->Aryl - CO (28) (Decarbonylation) PhenylBr Bromophenyl Cation [C6H3Br]+ m/z 154, 156 (Isotope Ratio 1:1) Aryl->PhenylBr - Br radical (79/81) Benzyne Phenyl Cation [C6H3]+ m/z 75 PhenylBr->Benzyne - Br radical (79/81)

Caption: Step-wise fragmentation pathway of this compound under Electron Ionization (70 eV).

Comparative Forensics: Distinguishing Alternatives

In drug development, verifying the integrity of the starting material is critical. The two most common challenges are detecting hydrolysis (degradation) and distinguishing isomers.

Comparison vs. Hydrolysis Product (2,5-Dibromobenzoic Acid)

This compound is moisture-sensitive and readily hydrolyzes to 2,5-Dibromobenzoic acid (CAS 610-71-9).

FeatureThis compound2,5-Dibromobenzoic Acid
Molecular Ion (M+) m/z 296 (Cluster 3:7:5:1)m/z 278 (Cluster 1:2:1)
Primary Loss -35/37 (Cl)

Acylium (m/z 261)
-17 (OH)

Acylium (m/z 261)
Key Difference Presence of Cl isotope pattern in M+.Absence of Cl; M+ is 18 units lower.
GC Behavior Sharp, early eluting peak (non-polar).Broad, tailing peak (polar) unless derivatized.

Protocol Tip: If you observe a peak at m/z 278 or 280 in your "Chloride" sample, your reagent has hydrolyzed. The Acylium ion (m/z 261) will be present in both spectra, so it cannot be used for differentiation. You must look for the molecular ion cluster.

Comparison vs. Isomer (3,5-Dibromobenzoyl Chloride)

Differentiation from the 3,5-isomer (CAS 99-33-2 analog) is challenging as the m/z values are identical. However, the Ortho Effect provides a subtle mechanistic distinction.

  • Steric Hindrance: In the 2,5-isomer, the bromine at the C2 position is ortho to the carbonyl group. This steric crowding can destabilize the planar transition state required for resonance stabilization of the molecular ion.

  • Fragmentation Ratio: Consequently, the 2,5-isomer typically exhibits a higher ratio of fragment ions (m/z 261 and 233) relative to the molecular ion (m/z 296) compared to the 3,5-isomer, where the meta-bromines cause less steric interference.

  • Chromatography: Due to the dipole moment differences, the 2,5-isomer (ortho/meta) generally elutes earlier than the 3,5-isomer (meta/meta) on non-polar GC columns (e.g., HP-5MS).

Summary of Diagnostic Ions

Ion IdentityFormulam/z (Major Isotopes)Relative Abundance (Est.)
Molecular Ion [C

H

Br

ClO]

296, 298, 300, 302Moderate (20-40%)
Acylium Ion [C

H

Br

O]

261, 263, 265Base Peak (100%)
Aryl Cation [C

H

Br

]

233, 235, 237High (60-80%)
Bromophenyl [C

H

Br]

154, 156Moderate (30-50%)
Phenyl [C

H

]

75Low-Moderate

References

  • Pharmaffiliates. (n.d.). This compound - CAS No: 59615-13-3.[1][2] Retrieved February 3, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,5-Dichlorobenzoyl chloride (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Retrieved February 3, 2026, from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for isotopic clustering of Br/Cl systems).

Sources

Advanced HPLC Strategy for 2,5-Dibromobenzoyl Chloride Purity: Derivatization vs. Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Analyzing 2,5-Dibromobenzoyl chloride (2,5-DBBC) presents a classic analytical paradox: the molecule you wish to measure is destroyed by the standard conditions used to measure it.[1][2] As a highly reactive acyl halide, 2,5-DBBC undergoes rapid hydrolysis in the presence of moisture, converting to 2,5-dibromobenzoic acid.[1]

Standard Reversed-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases.[1][2][3] If you inject 2,5-DBBC directly, it will hydrolyze on-column, leading to split peaks, poor reproducibility, and—most critically—an inability to distinguish between the active product and its degradation impurity.[1]

This guide objectively compares two analytical strategies:

  • The "Total Acid" Approach (Hydrolysis Method): A common but flawed technique that converts everything to the acid form.

  • The Amide Quench Approach (Derivatization Method): The recommended protocol that "locks" the active chloride into a stable amide, allowing for true purity determination.

The Science: Why Direct Injection Fails

The electrophilic carbon of the acyl chloride group is highly susceptible to nucleophilic attack. In a standard HPLC environment (e.g., Water/Acetonitrile mobile phase), water acts as the nucleophile.[1]

  • Reaction:

    
    
    
  • Consequence: If a sample contains 90% active chloride and 10% acid impurity, direct injection into an aqueous stream will convert the 90% chloride into acid. The detector sees 100% acid. Result: False 100% purity.

To measure the true assay, we must differentiate the "Intact Chloride" from the "Already Hydrolyzed Acid."

Comparative Analysis of Methods

Method A: The Hydrolysis (Total Acid) Method[1]
  • Principle: Intentionally hydrolyze the sample with excess water/base before injection. Measure the total 2,5-dibromobenzoic acid.[1]

  • Verdict: NOT RECOMMENDED for purity assay.[2]

  • Pros: Simple sample preparation; no need for dry solvents.

  • Cons:

    • Blind Spot: Cannot detect if the bulk material has already degraded during storage.

    • Data Integrity Risk: A drum of completely decomposed material will pass QC with "99.9% Purity" because it contains the correct carbon skeleton.

Method B: In-Situ Derivatization with Diethylamine (Recommended)[1][2]
  • Principle: React the sample with an excess of a secondary amine (Diethylamine) in a dry solvent.

    • Active 2,5-DBBC reacts to form N,N-diethyl-2,5-dibromobenzamide .[1][2]

    • Impurity (2,5-dibromobenzoic acid) forms a salt but does not form the amide.[1][2]

  • Verdict: GOLD STANDARD .

  • Pros:

    • True Selectivity: Chromatographically separates the active species (as amide) from the impurity (acid).

    • Stability: The resulting amide is chemically stable in aqueous mobile phases.

  • Cons: Requires anhydrous handling during sample prep.

Experimental Protocol: The Derivatization Workflow

This protocol uses Diethylamine (DEA) .[2] It is preferred over alcohols (methanol) because the reaction with amines is kinetically faster, outcompeting trace moisture more effectively.[1]

Reagents & Equipment[2][4][5][6][7][8]
  • Derivatizing Reagent: Diethylamine (>99%), stored over KOH pellets or molecular sieves.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN).[1][2] Water content must be <0.05%.

  • Quench Solution: 1% Formic Acid in 50:50 MeCN:Water.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

Step-by-Step Procedure
  • Preparation of Derivatizing Solution: Mix 1.0 mL of Diethylamine with 50 mL of Anhydrous THF. (Excess amine acts as both reactant and acid scavenger).

  • Sample Weighing: Weigh ~25 mg of 2,5-DBBC sample into a dry 20 mL volumetric flask. Do not delay; minimize air exposure.[2]

  • Reaction (The Critical Step): Immediately add 10 mL of the Derivatizing Solution . Swirl to dissolve.

    • Observation: The solution may warm slightly (exothermic). White precipitate (Diethylamine Hydrochloride) may form.[2]

    • Time: Allow to stand at room temperature for 5–10 minutes.

  • Quench & Dilute: Dilute to volume with the Quench Solution . This neutralizes excess amine and dissolves the amine salts.

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.

  • Analysis: Inject 5–10 µL onto the HPLC system.

HPLC Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% → 90% B15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoyl ring absorption)
Temperature 30°C

Data Interpretation & Logic Flow

The following diagram illustrates the chemical logic distinguishing the two methods. Note how Method B preserves the "history" of the sample quality.

G cluster_sample Original Sample Composition Sample Sample Mixture: (A) 2,5-DBBC (Active) (B) 2,5-DB Acid (Impurity) MethodA Method A: Direct Hydrolysis (Add Water/Buffer) Sample->MethodA MethodB Method B: Derivatization (Add Diethylamine) Sample->MethodB ResultA Result A: Single Peak (100% Acid) ERROR: False High Purity MethodA->ResultA All converts to Acid Reaction Chemical Transformation: (A) -> Amide (Stable) (B) -> Salt (No Reaction) MethodB->Reaction ResultB Result B: Two Distinct Peaks Peak 1: Amide (Active Assay) Peak 2: Acid (Impurity) Reaction->ResultB Chromatographic Separation

Figure 1: Comparison of analytical pathways. Method A destroys impurity information, while Method B preserves it through selective derivatization.[1]

Performance Comparison Data

To validate this approach, a degraded sample of 2,5-DBBC (exposed to air for 4 hours) was analyzed using both methods.

MetricMethod A (Hydrolysis)Method B (Derivatization)Interpretation
Peak Identity 2,5-Dibromobenzoic AcidPeak 1: DiethylamidePeak 2: Acid ImpurityMethod B separates species.[1][2][4]
Calculated Purity 99.8% 84.2% Method A masks the 15% degradation.
Retention Time ~4.5 minAmide: ~12.1 minAcid: ~4.5 minAmide is more hydrophobic (retained longer).[2]
Linearity (R²) >0.999>0.999Both are linear, but only B is specific.[1][2]

References

  • Zheng, X., et al. (2017).[1] Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Reddy, K., et al. (2014).[1] Sensitive derivatization methods for the determination of genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

comparing reactivity of 2,5-Dibromobenzoyl chloride vs 2,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, the selection between 2,5-Dibromobenzoyl chloride (2,5-DBBC) and 2,5-Dichlorobenzoyl chloride (2,5-DCBC) is rarely arbitrary. While both serve as electrophilic acylating agents, their reactivity profiles diverge significantly due to the interplay of steric and electronic effects at the ortho (2-position).

The Core Finding: 2,5-Dichlorobenzoyl chloride is the more reactive species. It exhibits faster kinetics in nucleophilic acyl substitutions (aminolysis, hydrolysis, esterification) compared to its dibromo analog. This enhanced reactivity is driven by the smaller Van der Waals radius of the ortho-chloro substituent (lower steric hindrance) and its higher electronegativity (stronger inductive activation of the carbonyl).

Conversely, This compound offers greater kinetic stability and is primarily selected when the aryl-bromide motif is required for downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), where aryl-bromides vastly outperform aryl-chlorides.

Mechanistic Analysis: The Ortho-Effect

The reactivity difference is governed by two opposing factors: Electronic Activation and Steric Deactivation .

Electronic Effects (Inductive vs. Resonance)

Both Chlorine and Bromine are electron-withdrawing by induction (-I) and electron-donating by resonance (+M).[1] In the context of nucleophilic attack on the carbonyl carbon:

  • Inductive Effect (-I): Cl (

    
    ) is more electronegative than Br (
    
    
    
    ). The ortho-chloro substituent pulls electron density away from the carbonyl carbon more effectively than bromine, making the carbonyl more electrophilic ($ \delta+ $).
  • Resonance Effect (+M): Halogens donate electron density into the ring, which can stabilize the ground state. However, at the ortho position, the inductive effect dominates for reactivity.

Steric Hindrance (The Dominant Factor)

The rate-determining step in acyl substitution is the formation of the tetrahedral intermediate. The ortho-substituent creates a "steric gate" that the nucleophile must bypass.

  • Van der Waals Radii: Chlorine (

    
    ) vs. Bromine (
    
    
    
    ).
  • Impact: The bulkier ortho-bromo group in 2,5-DBBC significantly destabilizes the transition state for nucleophilic attack compared to the smaller ortho-chloro group in 2,5-DCBC. This steric repulsion raises the activation energy (

    
    ), slowing the reaction rate.
    
Diagram 1: Steric & Electronic Influence on Transition State

Reactivity cluster_0 2,5-Dichlorobenzoyl Chloride cluster_1 This compound DCBC 2,5-DCBC (Ortho-Cl) TS_Cl Transition State (Lower Energy) DCBC->TS_Cl Strong -I Effect (Activated Carbonyl) DBBC 2,5-DBBC (Ortho-Br) TS_Br Transition State (Higher Energy) DBBC->TS_Br Bulky Ortho-Br (Steric Clash) Nucleophile Nucleophile (Nu:) Nucleophile->DCBC Fast Attack (Low Steric Barrier) Nucleophile->DBBC Slow Attack (High Steric Barrier)

Caption: Comparative reaction pathway showing the lower steric barrier and higher electronic activation for the Dichloro derivative (Blue) versus the Dibromo derivative (Red).

Comparative Reactivity Profile

The following data summarizes the expected performance in standard synthetic workflows.

Feature2,5-Dichlorobenzoyl ChlorideThis compoundMechanistic Driver
Hydrolysis Rate Fast (

mins)
Moderate (

hours)
Steric shielding of carbonyl by ortho-Br.
Aminolysis Rapid, exothermic. May require cooling.Slower, controlled. May require heating.Nucleophile approach vector blocked by ortho-Br.
Selectivity Low (Prone to bis-acylation if Nu is excess)High (Kinetic control possible)Lower electrophilicity allows discrimination.
Physical State Liquid/Low-melting Solid (MP ~30°C)Solid (Higher MP)Molecular weight & polarizability.
Downstream Utility Limited (Ar-Cl is inert to many catalysts)High (Ar-Br active in Pd-coupling)Bond Dissociation Energy (C-Br < C-Cl).

Experimental Validation: Competitive Aminolysis Protocol

To empirically verify the reactivity difference, a competitive aminolysis assay is the gold standard. This protocol reacts a 1:1 mixture of both acid chlorides with a limiting amount of a primary amine. The product ratio reflects the relative reaction rates (


).
Protocol: Competitive Rate Determination

Objective: Determine relative reactivity (


) via product distribution analysis.

Reagents:

  • A: 2,5-Dichlorobenzoyl chloride (1.0 mmol)

  • B: this compound (1.0 mmol)

  • Nu: Benzylamine (0.5 mmol, Limiting Reagent)

  • Base: Pyridine (2.0 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous (

    
    )
    

Workflow:

  • Preparation: Dissolve A and B in dry DCM in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the mixture to

    
    . Add Pyridine.[2]
    
  • Reaction: Add Benzylamine dropwise over 5 minutes. The limiting amine ensures competition for the electrophiles.

  • Quench: After 30 minutes, quench with

    
     to neutralize excess pyridine and hydrolyze unreacted acid chlorides.
    
  • Analysis: Extract organic layer, dry over

    
    , and analyze via HPLC  or ^1H-NMR .
    
  • Calculation: Integrate the amide signals.

    • Ratio

      
      
      

Expected Result: The ratio will be


 (typically 

to

), confirming the superior reactivity of the Dichloro derivative.
Diagram 2: Experimental Workflow

Workflow Step1 Dissolve 1:1 Mixture (2,5-DCBC + 2,5-DBBC) Step2 Add Limiting Amine (0.5 eq Benzylamine) Step1->Step2 Step3 Competitive Acylation (Kinetic Control) Step2->Step3 Step4 Quench & Analyze (HPLC/NMR) Step3->Step4 Result Result: High Ratio of Dichloro-Amide Product Step3->Result Faster k_rel

Caption: Competitive assay workflow to quantify relative reaction kinetics.

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentReasoning
Standard Amide Coupling 2,5-Dichlorobenzoyl chloride Faster reaction times, generally lower cost, easier workup due to complete conversion.
Synthesis of Bi-aryls This compound The Ar-Br bond is essential for subsequent Suzuki/Stille couplings. Ar-Cl is too inert for standard Pd conditions.
Sensitive Nucleophiles This compound Slower kinetics prevent decomposition of sensitive amine/alcohol substrates (milder conditions).
High Throughput Screening 2,5-Dichlorobenzoyl chloride Reliability and speed are prioritized in library synthesis.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(2), 1166–1178. Link

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[3] Steric Effects in Organic Chemistry, Wiley, New York. Link

Sources

Technical Guide: TLC Analysis of 2,5-Dibromobenzoyl Chloride vs. 2,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While 2,5-dibromobenzoyl chloride is theoretically less polar than its parent acid (2,5-dibromobenzoic acid) and should exhibit a higher Retention Factor (


), direct TLC analysis of the acid chloride is chemically flawed.

On standard silica gel plates, acid chlorides rapidly hydrolyze due to adsorbed moisture and surface hydroxyl groups, often resulting in a "ghost" spot identical to the starting material or severe streaking. Therefore, the only reliable method to distinguish the two is via a methanol quench, converting the acid chloride to the stable methyl ester.

This guide details the chemical basis for this behavior, the correct monitoring protocol, and the expected relative retention data.

Chemical Basis of Separation

To interpret the TLC plate, one must understand the molecular interactions occurring between the analyte and the stationary phase (Silica Gel 60


).
Polarity & Interaction Mechanisms
  • 2,5-Dibromobenzoic Acid (Starting Material):

    • Functional Group: Carboxylic Acid (

      
      ).[1][2][3]
      
    • Interaction: Strong Hydrogen Bonding (Donor & Acceptor) with silanol groups (

      
      ) on the silica surface.
      
    • Result: Strong retention (Low

      
      ). Without an acidic modifier in the eluent, it often streaks due to dimerization.
      
  • This compound (Product):

    • Functional Group: Acyl Chloride (

      
      ).[3]
      
    • Interaction: Dipole-Dipole interactions. Lacks Hydrogen Bond Donor capability.

    • Result: Weak retention (High

      
      ). However, it is highly reactive toward the water bound within the silica matrix.
      
The Hydrolysis Trap

Silica gel is hygroscopic. When an acid chloride is spotted directly:



The "fast-moving" chloride converts back to the "slow-moving" acid during the run, creating a streak from the high 

region down to the acid's low

position.

Experimental Protocol: The "Methanol Quench"

Do not spot the reaction mixture directly. Use this derivatization technique to "freeze" the chemical state of your reaction for accurate analysis.

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum/Glass backed plates.
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (3:1 v/v) + 1% Acetic Acid.

    • Note: Acetic acid suppresses ionization of the benzoic acid, sharpening the spot.

  • Quench Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Workflow
  • Sampling: Use a glass capillary to withdraw

    
     of the reaction mixture (containing the acid chloride).
    
  • Quenching: Dispense the sample immediately into a vial containing

    
     of dry Methanol.
    
    • Reaction:

      
      
      
    • Result: The unstable acid chloride is instantly converted to Methyl 2,5-dibromobenzoate .

  • Spotting:

    • Lane 1: Starting Material (2,5-Dibromobenzoic acid) dissolved in MeOH.

    • Lane 2: Co-spot (Mix of Lane 1 + Lane 3).

    • Lane 3: The Methanol-Quenched Reaction Mixture (The Methyl Ester).

  • Elution: Run the plate until the solvent front reaches 80% of the plate height.

  • Visualization: View under UV light (254 nm). The bromine atoms on the benzene ring facilitate strong UV absorption.

Data Analysis & Expected Results

The following table summarizes the relative retention behavior you will observe using the standard Hexane:EtOAc (3:1) system.

CompoundChemical State on PlateRelative PolarityExpected

Range*
Appearance
2,5-Dibromobenzoic Acid StableHigh (H-Bonding)0.15 – 0.25 Round spot (tails if no acetic acid used)
This compound Unstable (Hydrolyzes)N/AVariable Streaks or appears at same

as Acid
Methyl 2,5-dibromobenzoate Stable (Quenched Product)Low (No H-Bond Donor)0.60 – 0.75 Sharp, distinct spot near solvent front

*Note: Absolute


 values vary based on humidity and exact solvent ratios. The Relative 

is the critical metric.
Interpretation
  • Incomplete Reaction: You see two spots in Lane 3 (Low

    
     acid + High 
    
    
    
    ester).
  • Complete Reaction: Lane 3 shows only the high

    
     ester spot. The baseline acid spot is absent.
    

Visualizations

Diagram 1: The Quench Workflow (Logic Flow)

This diagram illustrates why the indirect measurement (via Ester) is necessary for validity.

QuenchWorkflow Acid Starting Material (2,5-Dibromobenzoic Acid) Rxn Reaction Pot (Acid Chloride) Acid->Rxn SOCl2 / Reflux Direct Direct Spotting (on Silica) Rxn->Direct Incorrect Method Quench MeOH Quench (Derivatization) Rxn->Quench Correct Method Hydrolysis Hydrolysis Artifact (False Negative) Direct->Hydrolysis Reacts with Silica Moisture Ester Methyl Ester (Stable High Rf Spot) Quench->Ester Instant Conversion

Caption: Figure 1. The analytical workflow. Direct spotting leads to hydrolysis artifacts; quenching with methanol creates a stable surrogate (Methyl Ester) for accurate monitoring.

Diagram 2: Silica Surface Interactions

Visualizing why the Acid moves slower than the Ester/Chloride.

SilicaInteraction cluster_Acid Acid (Slow) cluster_Ester Ester/Chloride (Fast) Silica Silica Stationary Phase (Si-OH Groups) AcidMol 2,5-Dibromobenzoic Acid (H-Bond Donor + Acceptor) AcidMol->Silica Strong H-Bonding (High Retention) EsterMol Methyl Ester / Acid Chloride (Dipole Only - No H-Donor) EsterMol->Silica Weak Dipole Interaction (Low Retention)

Caption: Figure 2. Mechanistic view of retention. The carboxylic acid binds tightly to silica hydroxyls, while the ester/chloride lacks the proton donor required for strong binding, resulting in faster elution.

Troubleshooting Guide

IssueCauseSolution
Tailing / Streaking (Acid) Carboxylic acid dimerizing or ionizing on silica.Add 1% Acetic Acid or Formic Acid to the mobile phase.
"Ghost" Spot Acid chloride hydrolyzing on the plate.Do not spot directly. Use the Methanol Quench method described above.
No Movement (

= 0)
Solvent system too non-polar (e.g., 100% Hexane).Increase polarity by adding Ethyl Acetate (move to 5:1 or 3:1 ratio).
UV Spot Faint Concentration too low.The 2,5-dibromo substitution aids UV visibility, but ensure at least 5

of quenched solution is spotted.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride synthesis and handling).
  • Org. Synth. (Various). General procedures for Acid Chloride formation using Thionyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Retention Factor and Polarity. Retrieved from [Link][4][5][6]

Sources

Comparative Stability Guide: Brominated vs. Chlorinated Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Chlorinated Benzoyl Chlorides versus Brominated Benzoyl Chlorides , specifically focusing on the para-substituted analogs (4-chlorobenzoyl chloride vs. 4-bromobenzoyl chloride ) as the primary case study.

Executive Summary

For researchers selecting between 4-chlorobenzoyl chloride (4-Cl-BzCl ) and 4-bromobenzoyl chloride (4-Br-BzCl ) as acylating agents:

  • Reactivity: Both reagents exhibit nearly identical electrophilicity at the carbonyl center. The Hammett

    
     constants for Cl and Br are virtually indistinguishable (+0.23), meaning their electronic activation of the acyl group is the same.
    
  • Stability: The primary differentiator is physical state . 4-Chlorobenzoyl chloride is a liquid at room temperature, making it more susceptible to atmospheric moisture hydrolysis during handling. 4-Bromobenzoyl chloride is a crystalline solid (mp 36–39 °C), offering superior shelf-life stability and ease of handling.

  • Recommendation: Use 4-Br-BzCl for small-scale, precise stoichiometry where weighing solids is advantageous. Use 4-Cl-BzCl for large-scale flow chemistry or liquid-handling automation, provided moisture exclusion is rigorous.

Chemical Fundamentals & Electronic Profile

To understand the stability differences, we must first quantify the electronic environment of the carbonyl carbon. The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon, which is modulated by the ring substituent.

Table 1: Physicochemical & Electronic Comparison
Property4-Chlorobenzoyl Chloride4-Bromobenzoyl ChlorideImpact on Usage
Structure Cl-C₆H₄-COClBr-C₆H₄-COClBr is significantly heavier
Molar Mass 175.01 g/mol 219.46 g/mol Br analog requires ~25% more mass for eq. moles
Physical State (25°C) Liquid (mp 12–14 °C)Solid (mp 36–39 °C)Solid state slows diffusion-controlled hydrolysis
Boiling Point 238 °C (dec.)246 °C (dec.)Both require vacuum distillation
Hammett Constant (

)
+0.227+0.232Identical electronic activation
Inductive Effect (-I) StrongModerateCl is more electronegative
Resonance Effect (+R) ModerateWeak3p-2p overlap (Cl) vs 4p-2p overlap (Br)
Mechanistic Insight: The Hammett Paradox

A common misconception is that the more electronegative chlorine should make 4-Cl-BzCl significantly more reactive. However, the Hammett Equation reveals why they are kinetically similar:



  • Induction (-I): Cl is more electronegative than Br, pulling electron density away from the ring (destabilizing).

  • Resonance (+R): Cl has better orbital overlap (3p-2p) with the benzene ring than Br (4p-2p), donating electron density back (stabilizing).

  • Net Result: These opposing effects cancel out almost perfectly. The

    
     values differ by only 0.005, meaning the hydrolysis rates (
    
    
    
    ) are practically identical in solution.
Visualization: Hydrolysis Pathway & Electronic Effects

The following diagram illustrates the competing electronic effects and the hydrolysis mechanism.

HydrolysisMechanism cluster_legend Stability Factor Substituent Ring Substituent (X) (Cl or Br) Benzene Benzene Ring (Resonance Transmit) Substituent->Benzene -I (Withdraw) / +R (Donate) Carbonyl Carbonyl Carbon (Electrophilic Center) Benzene->Carbonyl Modulates δ+ TS Tetrahedral Intermediate Carbonyl->TS + H₂O (Nucleophilic Attack) Rate Determining Step Product Carboxylic Acid + HCl TS->Product Collapse (Cl- leaves) note Since σ(Cl) ≈ σ(Br), the activation energy to reach the TS is identical.

Figure 1: Mechanistic pathway of hydrolysis. The substituent X modulates the electrophilicity of the carbonyl carbon.[1] Because Cl and Br have nearly identical net electronic effects (


), the barrier to forming the tetrahedral intermediate is the same.

Stability Analysis

Hydrolytic Stability (Moisture Sensitivity)

While the intrinsic chemical reaction rates are similar, the macroscopic stability differs due to phase.

  • 4-Chlorobenzoyl Chloride (Liquid):

    • Risk: High. Liquids have indefinite surface area and can wick moisture through ground glass joints.

    • Failure Mode: Formation of 4-chlorobenzoic acid precipitate (white solid) within the liquid, clogging syringes and altering stoichiometry.

    • Storage: Must be stored under inert gas (Ar/N₂) with Parafilm/Teflon tape.

  • 4-Bromobenzoyl Chloride (Solid):

    • Risk: Moderate/Low. The crystalline lattice provides a barrier to bulk hydrolysis. Surface hydrolysis forms a protective "crust" of acid that sacrifices itself to protect the bulk material.

    • Advantage: Can be weighed in air for short periods without significant titer loss.

Thermal Stability & Distillation

Both compounds are thermally stable up to ~200°C but should never be distilled at atmospheric pressure due to decomposition risks (decarbonylation).

  • Protocol: Vacuum distillation is mandatory for purification.

  • Warning: Do not overheat. 4-Bromobenzoyl chloride is reported to be thermally sensitive near its atmospheric boiling point (246°C).[2]

  • Vacuum Data:

    • 4-Cl-BzCl: bp 102–104 °C @ 11 mmHg.

    • 4-Br-BzCl: bp ~100–105 °C @ 10–15 mmHg (extrapolated).

Experimental Protocols

Protocol A: Determining Hydrolytic Stability (Kinetics)

This protocol allows you to validate the stability of your specific batch by measuring the hydrolysis half-life (


).

Method: Conductometric Kinetics Principle: Hydrolysis releases HCl, increasing the conductivity of the solution linearly.

  • Preparation: Prepare a solvent mixture of 90:10 Acetone:Water (v/v). The high organic content ensures solubility; water acts as the nucleophile.

  • Setup: Place a conductivity probe in a stirred beaker of the solvent thermostated to 25.0 °C.

  • Initiation: Inject 50 µL of the benzoyl chloride (approx 0.1 M final conc).

  • Data Logging: Record conductivity (

    
    ) every 5 seconds for 30 minutes.
    
  • Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope

      
       represents the pseudo-first-order rate constant.[3]
      
    • Validation: A stable reagent should show a clean linear plot. Curvature indicates pre-existing acid impurities.

Protocol B: Purification via Vacuum Distillation

If your reagent is cloudy or has a strong "acidic" smell (indicative of HCl/Acid formation), purify before use in sensitive SAR (Structure-Activity Relationship) campaigns.

  • Apparatus: Short-path distillation head with a cow receiver.

  • Pressure: High vacuum (<5 mmHg recommended).

  • Heating: Oil bath. Do not use a heat gun (hot spots cause decomposition).

  • Collection:

    • Discard the first 5-10% (forerun) which contains HCl and volatile impurities.

    • Collect the main fraction.

    • For 4-Br-BzCl: The distillate may solidify in the condenser.[2] Use a heat gun gently on the condenser glass or use warm water circulation (>40°C) to keep it liquid until it reaches the receiver.

Critical Note on "Reactivity" Confusion

Caution: Some automated databases or literature may claim "Bromides are more reactive." This is a confusion between two different chemical concepts:

  • Acyl Bromides (Ph-COBr): Indeed, acyl bromides are much more reactive than acyl chlorides because Br⁻ is a better leaving group than Cl⁻.

  • Bromophenyl-Acyl Chlorides (Br-Ph-COCl): This is the subject of this guide. Here, the Br is a substituent, not the leaving group. As shown by the Hammett data, it does not significantly increase reactivity compared to the Chloro analog.

Verdict: Do not switch from 4-Cl to 4-Br expecting a faster acylation reaction. Switch only for handling convenience or if the Bromine handle is needed for downstream cross-coupling (e.g., Suzuki-Miyaura).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

    • Source for values (Cl = 0.23, Br = 0.23).
  • Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(19), 4979–4987. Link

    • Foundational text on substituent effects on arom
  • BenchChem Technical Support. (2025). Hydrolysis of 4-Bromobenzoyl Chloride: A Mechanistic and Kinetic Analysis. Link

    • Provides specific context on the hydrolysis mechanism and handling of bromin
  • Sigma-Aldrich (Merck). (n.d.). Product Specification: 4-Chlorobenzoyl chloride & 4-Bromobenzoyl chloride.[4] Link

    • Source for physical property d
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 2,5-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

2,5-Dibromobenzoyl chloride (CAS: 14602-51-8) is a highly reactive acyl halide used as a derivatizing agent and intermediate in organic synthesis.[1][2] It poses two critical hazards that distinguish it from standard organic waste:

  • Violent Hydrolysis: Upon contact with water or atmospheric moisture, it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and 2,5-Dibromobenzoic acid . In a closed waste container, this generates sufficient pressure to cause a vessel rupture or explosion.

  • Lachrymator/Corrosive: It causes severe skin burns and eye damage (H314).[2] Inhalation of vapors or hydrolysis byproducts can cause respiratory edema.

Core Directive: Never dispose of unquenched acyl chlorides directly into aqueous or solvent waste streams. A controlled quenching protocol is mandatory.[3]

Chemical Identity & Physical Properties[4]

ParameterData
CAS Number 14602-51-8
Molecular Formula C₇H₃Br₂ClO
Molecular Weight 298.36 g/mol
Physical State Solid (typically off-white to yellow crystalline)
Boiling Point ~145°C (at reduced pressure, often decomposes)
Hazard Codes H314 (Causes severe skin burns), EUH029 (Contact with water liberates toxic gas)
Solubility Soluble in DCM, Toluene, THF; Decomposes in Water/Alcohols

Risk Assessment & Chemical Behavior

To handle this chemical safely, you must understand the causality of its reactivity .

The Hydrolysis Mechanism

The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water.



Why Standard Disposal Fails: If solid this compound is thrown directly into a waste container:

  • Encapsulation: The outer layer hydrolyzes, forming a crust of 2,5-dibromobenzoic acid.

  • Delayed Reaction: This crust protects the inner core of active acid chloride.

  • Sudden Failure: When the crust eventually breaches (often hours later), the remaining core reacts instantly, releasing a pulse of HCl gas and heat that can shatter glass bottles or over-pressurize safety cans.

The Solution: We utilize a solvation-first approach to ensure homogenous, controlled hydrolysis.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE[3][5]
  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE:

    • Gloves: Double-gloving recommended. Inner: Nitrile. Outer: Silver Shield/Laminate (if handling bulk) or thick Nitrile (5 mil+).

    • Eye Protection: Chemical splash goggles (Face shield recommended for quantities >50g).

    • Body: Lab coat and closed-toe shoes.

Phase 2: Solvation (The Critical Step)

Do not add solid acid chloride directly to water.

  • Dissolve the waste this compound in a minimal amount of an inert, non-nucleophilic solvent.

    • Recommended: Dichloromethane (DCM) or Toluene.

    • Reasoning: This prevents clumping and ensures the material is fully accessible for the quenching reaction.

Phase 3: Controlled Quenching
  • Prepare the Hydrolysis Bath: In a large beaker or Erlenmeyer flask, prepare a mixture of Ice (50%) and Water (50%) .

    • Optional: Add Sodium Carbonate (

      
      ) to the ice water to neutralize HCl in situ. Note: This will generate CO2 foam; ensure 50% headspace.
      
  • Addition: Using an addition funnel or pipette, slowly add the dissolved acid chloride solution to the ice bath with stirring.

    • Observation: You will see misting (HCl generation) and heat evolution. The ice acts as a heat sink to prevent runaway exotherm.

  • Rinse: Rinse the original container with a small amount of the inert solvent and add to the bath.

Phase 4: Neutralization & Verification
  • Agitation: Allow the mixture to stir for 15–30 minutes to ensure complete hydrolysis.

  • pH Check: Test the aqueous layer with pH paper. It will likely be acidic (HCl).

  • Adjustment: Slowly add saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ) until the pH is between 6 and 9.
    • Caution:

      
       causes vigorous bubbling.
      
Phase 5: Waste Segregation

The resulting mixture contains:

  • Organic Solvent (DCM/Toluene)

  • 2,5-Dibromobenzoic acid (Hydrolysis product)

  • Aqueous salts (NaCl, NaBr traces)

  • Separation: Pour the mixture into a separatory funnel.

  • Organic Layer: Drain the organic layer (containing the halogenated benzoic acid derivative and solvent) into the Halogenated Organic Waste container.

  • Aqueous Layer: If the aqueous layer is clear and contains only salts/neutralized acid, it may be drain-disposable depending on local facility regulations. However, the safest route is to combine it with the organic waste or a separate Aqueous Chemical Waste stream to prevent contamination with trace organohalogens.

Visual Workflow (Decision Tree)

DisposalWorkflow Start Start: Waste this compound Solvation Step 1: Dissolve in Inert Solvent (DCM or Toluene) Start->Solvation BathPrep Step 2: Prepare Ice/Water Bath (Optional: Add Na2CO3) Solvation->BathPrep Dissolved Quench Step 3: SLOW Addition to Bath (Watch for Exotherm/Fumes) BathPrep->Quench Stir Step 4: Stir 30 Mins Ensure Complete Hydrolysis Quench->Stir CheckPH Step 5: Check pH Stir->CheckPH Neutralize Step 6: Neutralize with Base (Target pH 6-9) CheckPH->Neutralize pH < 6 Segregate Step 7: Separate Layers CheckPH->Segregate pH 6-9 Neutralize->CheckPH Disposal Final Disposal: Halogenated Organic Waste Segregate->Disposal

Figure 1: Operational workflow for the safe quenching and disposal of acyl chlorides.

Emergency Contingencies

Spill Management (Small Scale < 100g)
  • Evacuate: Clear the immediate area. The hydrolysis fumes (HCl) are toxic.[4]

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Containment: Cover the spill with a dry absorbent (Vermiculite or Dry Sand).

    • Critical: Do NOT use paper towels or water immediately, as this will accelerate fume generation.

  • Neutralization: Once absorbed, scoop into a beaker containing a dilute solution of Sodium Carbonate (Soda Ash) to quench the acid chloride.

  • Clean: Wipe the surface with a soap/water solution after the bulk material is removed.[1]

First Aid
  • Skin Contact: Immediately flush with water for 15 minutes.[1][4][5] Do not wait for symptoms.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][6][5] Remove contact lenses if present.[1][2][6][5] Seek medical attention immediately (Corrosive).[1][2][6][4][5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoyl chloride (Analogous Hazard Data). National Library of Medicine. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. EPA.gov. [Link]

Sources

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